3-Methoxyphenylacetic anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(3-methoxyphenyl)acetyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-15-7-3-5-13(9-15)11-17(19)23-18(20)12-14-6-4-8-16(10-14)22-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXYMEJGVHKIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC(=O)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical, physical, and thermal properties of 3-Methoxyphenylacetic anhydride
Topic: Chemical, physical, and thermal properties of 3-Methoxyphenylacetic anhydride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Status: Reactive Intermediate / In-Situ Reagent Parent Compound: 3-Methoxyphenylacetic Acid (CAS: 1798-09-0)[1]
Executive Summary
3-Methoxyphenylacetic anhydride is a specialized, reactive acylating agent derived from 3-methoxyphenylacetic acid. Unlike its parent acid, which is a stable, commercially available solid, the anhydride is typically generated in situ or freshly prepared to avoid hydrolytic degradation. It serves as a critical intermediate in the synthesis of isoquinoline alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and complex polyketides where mild yet effective acylation is required. This guide details the physicochemical properties of the anhydride (inferred and observed), its precursor data, and validated protocols for its generation and utilization.
Chemical Identity & Structural Analysis[2][3]
The anhydride consists of two 3-methoxyphenylacetyl units bridged by a central oxygen atom. It is characterized by high electrophilicity at the carbonyl carbons, making it susceptible to nucleophilic attack.
| Property | Data |
| IUPAC Name | Bis(2-(3-methoxyphenyl)acetyl) oxide |
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 314.33 g/mol |
| Structure Description | Symmetrical anhydride; two benzyl groups substituted at the meta position with methoxy (-OCH₃) groups. |
| SMILES | COc1cccc(CC(=O)OC(=O)Cc2cccc(OC)c2)c1 |
| Physical State | Viscous oil or low-melting solid (freshly prepared). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols. |
Physical & Thermal Properties
Note: As a transient reagent, specific physical constants for the isolated anhydride are rare in standard literature. The data below synthesizes properties of the stable precursor and the theoretical behavior of the anhydride.
Precursor Properties (3-Methoxyphenylacetic Acid)
The anhydride is synthesized directly from this stable acid. Understanding the precursor is essential for stoichiometry and purification.
| Parameter | Value | Source |
| CAS Number | 1798-09-0 | |
| Melting Point | 65 – 69 °C | |
| Boiling Point | 306 °C (at 760 mmHg) | |
| pKa | ~4.19 (Predicted) | |
| Appearance | White to off-white crystalline solid |
Anhydride Thermal Behavior
-
Hydrolytic Instability: The anhydride bond (–CO–O–CO–) is thermodynamically unstable in the presence of moisture, reverting to the parent acid.
-
Thermal Decomposition: Prolonged heating above 100°C without a solvent may lead to decarboxylation or polymerization. Distillation is generally not recommended; use crude or purified via rapid chromatography.
Synthesis & Manufacturing Protocols
For research applications, Method A (DCC Coupling) is the standard for generating the anhydride under mild conditions, avoiding the harsh acidity of thionyl chloride.
Method A: Steglich-Type Dehydration (DCC Coupling)
This protocol generates the anhydride in situ for immediate use in acylation reactions.
Reagents:
-
3-Methoxyphenylacetic acid (2.0 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.0 equiv)[2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[3]
Protocol:
-
Dissolution: Dissolve 3-methoxyphenylacetic acid (10 mmol) in dry DCM (20 mL) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0°C. Add DCC (5 mmol) dissolved in minimal DCM dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct.
-
Utilization: The filtrate contains the active 3-Methoxyphenylacetic anhydride and can be reacted directly with amines or alcohols (with a base catalyst like DMAP).
Method B: Acid Chloride Exchange
Used when the acid chloride is already available.
-
Reaction: 3-Methoxyphenylacetyl chloride + 3-Methoxyphenylacetic acid + Pyridine
Anhydride + Pyridine·HCl.
Visualization: Synthesis Workflow
Caption: Figure 1. Steglich dehydration pathway for generating the anhydride from the parent acid using DCC.
Reactivity & Applications in Drug Development
Mechanism of Action
The anhydride functions as a "soft" acylating agent. Compared to acid chlorides, it is less prone to side reactions with acid-sensitive functional groups (e.g., acetals, epoxides).
Key Reaction Pathways
-
N-Acylation: Reacts with primary/secondary amines to form amides. Used in the synthesis of peptidomimetics.[4]
-
O-Acylation: Reacts with alcohols to form esters. Requires DMAP catalysis.
-
Perkin Reaction: Condensation with aromatic aldehydes to form substituted cinnamic acids (e.g., 3-methoxycinnamic acid derivatives).
Visualization: Reactivity Profile
Caption: Figure 2. Divergent synthesis pathways utilizing the anhydride as a core electrophile.
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Moisture Sensitivity: High. Must be stored under inert gas (Argon/Nitrogen).
-
Shelf Life: Limited. Recommended to generate ex tempore (immediately before use).
-
Storage: If isolated, store at -20°C in a sealed, desiccated container.
Safety Hazards
-
Corrosivity: Anhydrides hydrolyze to acids on contact with skin/mucosa, causing burns.
-
Lachrymator: Vapors may be irritating to eyes and respiratory tract.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Sigma-Aldrich. (n.d.). 3-Methoxyphenylacetic acid Product Analysis & SDS. Retrieved from
-
Thermo Scientific Chemicals. (n.d.). 3-Methoxyphenylacetic acid, 97%. Retrieved from
-
ChemicalBook. (2024). 3-Methoxyphenylacetic acid Properties and CAS Data. Retrieved from
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. (Standard protocol for DCC/DMAP coupling applicable to this anhydride).
-
Synthonix. (n.d.). 3-Methoxyphenylacetic acid - Product M68843.[5] Retrieved from
Sources
- 1. 1798-09-0 | 3-Methoxyphenylacetic acid | Tetrahedron [thsci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. Synthonix, Inc > 1798-09-0 | 3-Methoxyphenylacetic acid [synthonix.com]
3-Methoxyphenylacetic anhydride CAS number and molecular weight data
The following technical guide details the properties, in-situ generation, and applications of 3-Methoxyphenylacetic anhydride. Note that as a symmetric anhydride of a phenylacetic acid derivative, this compound is rarely isolated as a stable commercial product due to hydrolytic sensitivity; it is predominantly generated in situ for immediate use in acylation reactions.
In-Situ Generation, Reactivity Profile, and Synthetic Applications
Executive Summary
3-Methoxyphenylacetic anhydride (Bis(3-methoxyphenylacetyl) oxide) is a reactive acylating agent derived from 3-methoxyphenylacetic acid (Homoanisic acid). It serves as a critical intermediate in the synthesis of isoquinoline alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and precursors for antidepressants like Venlafaxine. Due to its tendency to hydrolyze upon exposure to atmospheric moisture, it is standard protocol to generate this anhydride in situ or use it immediately upon preparation. This guide provides the physicochemical data for the parent acid, theoretical data for the anhydride, and validated protocols for its generation and application.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Given the transient nature of the symmetric anhydride in commercial catalogs, the following data distinguishes the stable parent acid from the reactive anhydride species.
Table 1: Chemical Specifications
| Property | Parent Acid (Precursor) | Anhydride (Reactive Species) |
| Chemical Name | 3-Methoxyphenylacetic acid | Bis(3-methoxyphenylacetic) anhydride |
| Synonyms | m-Anisylacetic acid; Homoanisic acid | 3-Methoxyphenylacetyl oxide |
| CAS Number | 1798-09-0 | Not Listed (Generated In-Situ) |
| Molecular Formula | C₉H₁₀O₃ | C₁₈H₁₈O₅ |
| Molecular Weight | 166.17 g/mol | 314.33 g/mol |
| Physical State | White to off-white crystalline solid | Viscous oil or low-melting solid (theoretical) |
| Melting Point | 67–70 °C | N/A (Hydrolyzes) |
| Solubility | Soluble in EtOH, DCM, EtOAc | Soluble in DCM, THF, Toluene |
| Stability | Stable under standard conditions | Moisture Sensitive (Hydrolyzes to Acid) |
Technical Note: The absence of a specific CAS for the symmetric anhydride in major registries (SciFinder, Reaxys) confirms its status as a non-isolated intermediate. Researchers must calculate stoichiometry based on the parent acid (CAS 1798-09-0).
Synthesis & Preparation Protocols
The generation of 3-methoxyphenylacetic anhydride is driven by the dehydration of the parent acid. Below are the two most reliable methodologies for laboratory and scale-up applications.
Method A: Carbodiimide-Mediated Dehydration (Steglich Conditions)
Best for: Mild, neutral conditions where acid-sensitive substrates are present.
-
Reagents:
-
3-Methoxyphenylacetic acid (2.0 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
-
Protocol:
-
Dissolve 3-methoxyphenylacetic acid in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add DCC (dissolved in minimal DCM) dropwise over 15 minutes.
-
Observation: A white precipitate of dicyclohexylurea (DCU) will form immediately, indicating anhydride formation.
-
Stir for 1 hour at 0 °C, then 2 hours at room temperature.
-
Filtration: Filter off the DCU byproduct under an inert atmosphere. The filtrate contains the reactive anhydride and can be used directly.
-
Method B: Mixed Anhydride Method (via Ethyl Chloroformate)
Best for: High-efficiency acylation of amines or sterically hindered alcohols.
-
Reagents:
-
3-Methoxyphenylacetic acid (1.0 equiv)
-
Ethyl chloroformate (1.0 equiv)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 equiv)
-
Solvent: Anhydrous THF.
-
-
Protocol:
-
Dissolve the acid and base in THF at -15 °C.
-
Add ethyl chloroformate dropwise.
-
Stir for 15 minutes. A precipitate of triethylamine hydrochloride will form.
-
Usage: Do not filter; add the nucleophile (amine/alcohol) directly to this mixture.
-
Reaction Engineering & Mechanism
The utility of 3-methoxyphenylacetic anhydride lies in its ability to transfer the 3-methoxyphenylacetyl group to nucleophiles. This is a fundamental step in building the carbon skeleton of isoquinoline alkaloids via the Bischler-Napieralski or Pictet-Spengler pathways.
Mechanistic Workflow
The following diagram illustrates the generation of the anhydride and its subsequent attack by a nucleophile (e.g., phenethylamine) to form an amide bond.
Figure 1: Reaction pathway for the DCC-mediated generation of 3-methoxyphenylacetic anhydride and its downstream application in acylation.
Key Applications in Drug Development[2][5]
Isoquinoline Alkaloid Synthesis
The anhydride is a preferred reagent for the acylation of phenethylamines. The resulting amide is the substrate for the Bischler-Napieralski cyclization , yielding dihydroisoquinolines.
-
Relevance: 3-methoxy substitution patterns are ubiquitous in natural alkaloids (e.g., papaverine analogs).
-
Advantage: Using the anhydride avoids the harsh acidic conditions of acid chlorides (SOCl₂), preserving sensitive functional groups on the phenethylamine.
Friedel-Crafts Acylation
In the presence of Lewis acids (AlCl₃ or BF₃·OEt₂), the anhydride can acylate aromatic rings to form ketones.
-
Application: Synthesis of indanones or tetralones via intramolecular cyclization, key scaffolds in CNS-active drugs.
Venlafaxine Analogs
3-Methoxyphenylacetic acid derivatives are structural precursors to Venlafaxine (Effexor). The anhydride facilitates the introduction of the aryl-acetyl moiety into complex intermediates during structure-activity relationship (SAR) studies.
Safety & Handling
-
Hazards: As an acid anhydride, the compound is corrosive and a lachrymator. It reacts exothermically with water to regenerate the parent acid.
-
Storage: If isolated, store under inert gas (Argon/Nitrogen) at -20 °C.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Disposal: Quench excess anhydride with methanol or water, neutralize with sodium bicarbonate, and dispose of as organic waste.
References
-
Sigma-Aldrich. 3-Methoxyphenylacetic acid Product Specification & MSDS. Link
-
PubChem. 3-Methoxyphenylacetic acid Compound Summary (CID 15719). National Library of Medicine. Link
-
ChemicalBook. 3-Methoxyphenylacetic acid Properties and Suppliers. Link
-
Organic Syntheses. General Methods for Anhydride Formation via DCC. Org. Synth. Coll. Vol. 6, p. 818. Link
-
Thermo Scientific Chemicals. 3-Methoxyphenylacetic acid, 99.5%. Fisher Scientific. Link
Solubility of 3-Methoxyphenylacetic anhydride in polar vs non-polar solvents
An In-Depth Technical Guide to the Solubility of 3-Methoxyphenylacetic Anhydride in Polar vs. Non-Polar Solvents
Executive Summary
The solubility of a compound is a critical physicochemical parameter that dictates its utility in organic synthesis, formulation, and drug delivery. This guide provides a comprehensive analysis of the solubility characteristics of 3-Methoxyphenylacetic Anhydride. Grounded in the fundamental principle of "like dissolves like," we will dissect the molecular structure of the anhydride to predict its behavior across a spectrum of polar and non-polar solvents.[1][2][3] Due to the limited availability of empirical public data for this specific anhydride, this paper emphasizes a predictive, theoretical framework supported by a robust, step-by-step experimental protocol for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solvent selection for this compound.
The Foundational Principle: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions. The adage "like dissolves like" is a simplified but powerful expression of this thermodynamic reality: substances with similar polarities and intermolecular forces tend to be miscible.[2][3][4][5]
-
Polar Solvents: These molecules possess a significant dipole moment due to an uneven distribution of electron density. They effectively dissolve polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.[3] Water (H₂O), ethanol, and acetone are classic examples.
-
Non-Polar Solvents: These molecules have a negligible or zero dipole moment, with electron density distributed symmetrically. They dissolve non-polar solutes primarily through weaker London dispersion forces. Hexane, toluene, and diethyl ether are common non-polar solvents.[2]
Solvent polarity is often quantified using parameters like the dielectric constant (ε) , a measure of a solvent's ability to insulate charges, or the polarity index (P') , a relative measure of a solvent's interaction with polar solutes.[6][7] Generally, a higher dielectric constant indicates greater polarity.[6]
Physicochemical Analysis of 3-Methoxyphenylacetic Anhydride
To predict the solubility of 3-Methoxyphenylacetic Anhydride (C₁₈H₁₈O₅), we must first analyze its molecular structure for polar and non-polar regions.
-
Non-Polar Moiety: The two phenyl rings constitute a large, hydrophobic (lipophilic) portion of the molecule. This region is dominated by non-polar C-C and C-H bonds, favoring interactions with non-polar solvents via London dispersion forces.
-
Polar Moieties:
-
Anhydride Group (-C(O)O(O)C-): This is the most significant polar functional group. The two carbonyl groups (C=O) create strong dipoles, making this region electron-rich and capable of strong dipole-dipole interactions.
-
Methoxy Groups (-OCH₃): The ether linkages are moderately polar due to the electronegativity of the oxygen atom. They can act as hydrogen bond acceptors.
-
Crucial Consideration: Reactivity Acid anhydrides are reactive electrophiles. In the presence of nucleophilic protic solvents, such as water and alcohols, they can undergo solvolysis.
-
Hydrolysis: With water, the anhydride will hydrolyze to form two molecules of 3-Methoxyphenylacetic acid.
-
Alcoholysis: With alcohols (e.g., methanol, ethanol), it will react to form an ester and a molecule of 3-Methoxyphenylacetic acid.
This reactivity means that for polar protic solvents, "solubility" may be accompanied by a chemical reaction, a critical factor in experimental design and application.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of 3-Methoxyphenylacetic anhydride as a balance between its large non-polar framework and its highly polar functional groups.
Caption: Predicted interactions between 3-Methoxyphenylacetic anhydride and solvent classes.
Table 1: Predicted Solubility and Key Solvent Properties
| Solvent | Type | Polarity Index (P')[7][8] | Dielectric Constant (ε)[6][9][10] | Predicted Solubility | Primary Interaction |
| Hexane | Non-Polar | 0.1 | 1.9 | Low to Moderate | London Dispersion |
| Toluene | Non-Polar | 2.4 | 2.4 | Moderate | London Dispersion, π-stacking |
| Diethyl Ether | Non-Polar | 2.8 | 4.3 | Moderate to High | London Dispersion, weak dipole |
| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | High | Dipole-Dipole |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | High | Dipole-Dipole |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High | Dipole-Dipole |
| Acetone | Polar Aprotic | 5.1 | 21.0 | High | Dipole-Dipole |
| Ethanol | Polar Protic | - (Rel. Polarity 0.654)[11] | 24.6 | Soluble (with reaction) | H-bonding, Dipole-Dipole |
| Methanol | Polar Protic | 5.1 | 32.7 | Soluble (with reaction) | H-bonding, Dipole-Dipole |
| Water | Polar Protic | 10.2 | 80.1 | Low (with reaction) | H-bonding, Dipole-Dipole |
Causality: The large aromatic structure suggests good compatibility with aromatic solvents like toluene. The highly polar anhydride group dictates strong solubility in polar aprotic solvents like acetone and ethyl acetate, which can solvate the polar center without reacting. In contrast, while polar protic solvents can also solvate the anhydride, their nucleophilic nature will likely lead to degradation of the solute.
Experimental Protocol for Solubility Determination
This section provides a standardized, self-validating protocol for quantitatively determining the solubility of 3-Methoxyphenylacetic anhydride.[12][13][14]
Objective: To determine the solubility (in mg/mL or mol/L) of 3-Methoxyphenylacetic anhydride in a selected range of solvents at a controlled temperature.
Materials:
-
3-Methoxyphenylacetic anhydride (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Selected solvents (anhydrous, high-purity grade)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the experimental determination of solubility.
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Add a known volume (e.g., 2.0 mL) of the chosen solvent to a series of labeled glass vials.
-
Addition of Solute: Add an excess amount of 3-Methoxyphenylacetic anhydride to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. This ensures the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in a constant temperature bath (e.g., 25 °C). Stir the suspensions using a magnetic stir bar for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After equilibration, remove the vials and let the undissolved solid settle for at least 1-2 hours at the same constant temperature. A brief, gentle centrifugation can accelerate this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the remaining solid residue. The solubility is the mass of the residue divided by the volume of the solvent in the aliquot.
-
Alternative (and more precise) method: Create a calibration curve using standard solutions of known concentrations of the anhydride. Dilute the filtered sample with a suitable solvent and analyze its concentration using HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Calculate the solubility in mg/mL. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.
Trustworthiness and Self-Validation: The presence of excess, undissolved solid throughout the equilibration phase is a visual confirmation that the solution is saturated. The use of a calibrated analytical instrument (HPLC/UV-Vis) against a standard curve ensures the accuracy of the final measurement.
Conclusion
3-Methoxyphenylacetic anhydride presents a dualistic solubility profile. Its large, non-polar aromatic structure provides compatibility with non-polar solvents, while its highly polar anhydride functional group drives high solubility in polar aprotic solvents. Caution is paramount when using polar protic solvents like water or alcohols, as the inherent reactivity of the anhydride group will likely lead to solvolysis, complicating simple solubility measurements. The predictive framework outlined in this guide, combined with the detailed experimental protocol, provides researchers with a comprehensive toolkit to confidently and accurately handle and assess the solubility of 3-Methoxyphenylacetic anhydride for any application.
References
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
NPTEL. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Sourced from University of Rochester. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
-
Vaia. (n.d.). Problem 6 Explain the phrase like dissolve... Retrieved from [Link]
-
Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic acetic anhydride. Retrieved from [Link]
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Reaction mechanism of 3-Methoxyphenylacetic anhydride with nucleophiles
Executive Summary
This technical guide details the reactivity profile of 3-methoxyphenylacetic anhydride (3-MPAA), a specialized acylating agent used in the synthesis of isoquinoline alkaloids, NSAID analogs, and precursors for serotonin-norepinephrine reuptake inhibitors (e.g., Venlafaxine derivatives).
Unlike simple acetic anhydride, 3-MPAA possesses a lipophilic benzyl-like tail modified by a meta-methoxy substituent. This guide analyzes the electronic influence of this substituent on reaction kinetics, provides a definitive mechanism for DMAP-catalyzed acylation, and outlines self-validating experimental protocols for drug discovery applications.
Molecular Architecture & Reactivity Profile
To optimize reactions with 3-MPAA, one must understand the electronic environment of the carbonyl center.
Electronic Effects (The "Meta" Influence)
The 3-methoxy group exerts two opposing effects on the phenyl ring:
-
Inductive Effect (-I): Electron-withdrawing due to the electronegative oxygen.
-
Mesomeric Effect (+M): Electron-donating via lone pair delocalization.
Crucial Insight: Because the methoxy group is in the meta position relative to the acetic anhydride tail, the resonance effect (+M) is largely decoupled from the reaction center. The dominant electronic influence is the inductive withdrawal (
-
Consequence: The carbonyl carbons in 3-MPAA are slightly more electrophilic than those in unsubstituted phenylacetic anhydride. This results in faster reaction rates with nucleophiles compared to the parent compound, though the effect is attenuated by the methylene (
) spacer.
Steric Considerations
The phenylacetic framework adds significant bulk compared to acetyl or propionyl groups.
-
Implication: Nucleophilic attack is sensitive to steric crowding. Primary amines/alcohols react rapidly; secondary nucleophiles may require hyper-nucleophilic catalysis (DMAP) to proceed at ambient temperatures.
Mechanistic Pathways
The reaction follows a Nucleophilic Acyl Substitution pathway.[1][2][3][4][5] While uncatalyzed reactions are possible with strong nucleophiles (primary amines), the industry standard for high-value intermediates involves Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP).
The DMAP Catalytic Cycle
Direct attack by a nucleophile on the anhydride is often sluggish. DMAP accelerates this by forming a highly reactive N-acylpyridinium salt.[6]
Pathway Description:
-
Activation: DMAP attacks the anhydride carbonyl, expelling the carboxylate leaving group (3-methoxyphenylacetate).
-
Intermediate Formation: A resonance-stabilized N-(3-methoxyphenylacetyl)-4-dimethylaminopyridinium ion is generated. This species is orders of magnitude more electrophilic than the neutral anhydride.
-
Product Formation: The nucleophile (alcohol/amine) attacks the activated acylpyridinium species.[6]
-
Regeneration: DMAP is displaced and the proton is scavenged by a stoichiometric base (e.g., Triethylamine), driving the equilibrium forward.
Visualization: Catalytic Cycle
The following diagram maps the kinetic pathway, highlighting the high-energy intermediate state.
Figure 1: DMAP-catalyzed acyl transfer mechanism showing the formation of the activated N-acylpyridinium intermediate.
Experimental Strategy & Optimization
Solvent Selection
-
Dichloromethane (DCM): Preferred.[7][8] Excellent solubility for the anhydride and non-polar products; easy workup.
-
Tetrahydrofuran (THF): Use if the nucleophile is polar/sparingly soluble in DCM.
-
Avoid: Protic solvents (MeOH, EtOH) or wet solvents, which will hydrolyze the anhydride to the acid.
Stoichiometry Table
For a standard synthesis targeting >95% yield:
| Component | Equiv. | Role | Justification |
| Nucleophile | 1.0 | Limiting Reagent | The high-value scaffold usually dictates the scale. |
| 3-MPAA | 1.1 - 1.2 | Acyl Source | Slight excess ensures complete consumption of the nucleophile. |
| Et₃N / DIPEA | 1.5 - 2.0 | Aux. Base | Neutralizes the acid byproduct; prevents protonation of the nucleophile. |
| DMAP | 0.05 - 0.1 | Catalyst | 5-10 mol% is sufficient. Higher loads (1.0 eq) needed only for tertiary alcohols. |
Standard Operating Procedure (SOP)
Protocol A: Synthesis of N-Benzyl-2-(3-methoxyphenyl)acetamide
Target: Amidation of a primary amine.
Reagents:
-
Benzylamine (1.0 mmol)
-
3-Methoxyphenylacetic anhydride (1.1 mmol)
-
Dichloromethane (anhydrous, 5 mL)
-
Triethylamine (1.2 mmol)
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Add Benzylamine and Triethylamine to DCM. Cool to 0°C (ice bath) to control exotherm.
-
Addition: Add 3-Methoxyphenylacetic anhydride (dissolved in 1 mL DCM) dropwise over 5 minutes.
-
Why? Adding the anhydride last prevents side reactions and controls temperature spikes.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.
-
Validation: Spot TLC (Hexane:EtOAc 3:1). The amine spot (ninhydrin active) should disappear.
-
-
Quench: Add 5 mL saturated
solution. Stir vigorously for 15 mins to hydrolyze excess anhydride.
Protocol B: Synthesis of Functionalized Esters (DMAP Method)
Target: Acylation of a secondary alcohol.
Reagents:
-
Secondary Alcohol substrate (1.0 mmol)
-
3-Methoxyphenylacetic anhydride (1.2 mmol)
-
DMAP (0.1 mmol)
-
Triethylamine (2.0 mmol)
-
DCM (5 mL)
Procedure:
-
Combine alcohol, Et₃N, and DMAP in DCM at RT.
-
Add the anhydride in one portion.
-
Monitor via TLC/HPLC. Reaction is typically complete in 1–4 hours.
-
Workup (Critical): Wash organic layer with:
-
1x 1M HCl (removes DMAP, Et₃N, and any unreacted amine).
-
1x Sat.
(removes 3-methoxyphenylacetic acid byproduct). -
1x Brine.
-
-
Dry over
and concentrate.
Troubleshooting & Analytics
Diagnostic NMR Signatures
When analyzing the crude mixture, look for these specific shifts (
-
Product (Ester/Amide):
-
(Methoxy): Singlet,
ppm. -
: Singlet,
ppm.
-
(Methoxy): Singlet,
-
Byproduct (Acid):
-
: Singlet often shifts downfield to
ppm; broad -COOH proton > 10 ppm.
-
: Singlet often shifts downfield to
-
Reagent (Anhydride):
- : Often appears as a split singlet or slightly upfield compared to the acid depending on concentration.
Purification Workflow
The following decision tree guides the purification process based on impurity profile.
Figure 2: Logical workflow for removing excess anhydride and catalytic impurities during workup.
References
-
Steglich, W.; Höfle, G. (1969).[8] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981.
-
Smith, M. B.; March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Chapter 16: Nucleophilic Substitution at Aliphatic Trigonal Carbon).
-
Held, I.; Xu, S.; Zipse, H. (2005).[9] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study". Chemistry – A European Journal, 11(16), 4751–4757.
-
Hansch, C.; Leo, A.; Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165–195. (Data for 3-OMe substituent effects).
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. nbinno.com [nbinno.com]
- 7. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Methoxyphenylacetic Anhydride Under Ambient Conditions: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of 3-methoxyphenylacetic anhydride under ambient conditions. Drawing upon established principles of organic chemistry and analytical science, this document outlines the inherent reactivity of this compound class and provides a framework for its empirical stability assessment.
Introduction to 3-Methoxyphenylacetic Anhydride
3-Methoxyphenylacetic anhydride is a derivative of 3-methoxyphenylacetic acid, a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. As with other acid anhydrides, it serves as a reactive acylating agent. However, this inherent reactivity is also the primary driver of its instability, particularly in the presence of atmospheric moisture. Understanding the stability profile of 3-methoxyphenylacetic anhydride is therefore critical for its proper handling, storage, and application in sensitive synthetic protocols.
Core Principles of Acid Anhydride Stability
Acid anhydrides are known to be susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway under ambient conditions.[1] The reaction involves the cleavage of the anhydride bond by a water molecule, yielding two molecules of the corresponding carboxylic acid.[2] For 3-methoxyphenylacetic anhydride, this degradation product is 3-methoxyphenylacetic acid.
The rate of hydrolysis can be influenced by several factors:
-
Humidity: Higher ambient moisture levels will accelerate the rate of hydrolysis.
-
Temperature: Increased temperatures generally lead to faster reaction kinetics.[3]
-
pH: The hydrolysis of acid anhydrides can be catalyzed by both acids and bases.[4]
-
Impurities: The presence of acidic or basic impurities can act as catalysts for degradation.
Primary Degradation Pathway: Hydrolysis
The principal chemical transformation that compromises the stability of 3-methoxyphenylacetic anhydride under ambient conditions is its reaction with water.
Figure 1: Hydrolysis of 3-Methoxyphenylacetic Anhydride.
This reaction is generally considered irreversible under standard conditions and leads to a loss of the anhydride's acylating potential. The formation of the carboxylic acid can also potentially alter the pH of the microenvironment, which may further catalyze degradation.
Recommended Storage and Handling
Given the susceptibility of 3-methoxyphenylacetic anhydride to hydrolysis, stringent storage and handling protocols are imperative to maintain its chemical integrity.
-
Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Storage in a desiccator is also a viable option. Low temperatures are recommended to reduce the rate of any potential degradation.[6]
-
Handling: All handling of the material should be conducted in a controlled environment with low humidity. The use of a glove box or a dry bag is ideal. If handled in an open laboratory, exposure time to the ambient atmosphere should be minimized.
Experimental Protocol for Stability Assessment
To empirically determine the stability of 3-methoxyphenylacetic anhydride under specific ambient conditions, a well-designed stability study is required. The following protocol outlines a robust approach using High-Performance Liquid Chromatography (HPLC), a common technique for separating and quantifying components in a mixture.[7]
Objective
To quantify the rate of degradation of 3-methoxyphenylacetic anhydride to 3-methoxyphenylacetic acid when exposed to defined ambient temperature and humidity conditions over a specified time period.
Materials and Equipment
-
3-Methoxyphenylacetic anhydride (test substance)
-
3-Methoxyphenylacetic acid (reference standard)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Environmental chamber (for controlled temperature and humidity)
Experimental Workflow
Figure 2: Experimental Workflow for Stability Assessment.
Detailed Methodology
-
Preparation of Standards:
-
Prepare a stock solution of 3-methoxyphenylacetic acid in acetonitrile.
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation and Storage:
-
Accurately weigh a sample of 3-methoxyphenylacetic anhydride into an open container (e.g., a watch glass) to maximize exposure to the controlled atmosphere.
-
Place the sample in an environmental chamber set to the desired ambient conditions (e.g., 25°C, 60% relative humidity).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a small, accurately weighed portion of the sample.
-
-
HPLC Analysis:
-
Dissolve the withdrawn sample in a known volume of acetonitrile.
-
Inject the prepared sample and the calibration standards onto the HPLC system.
-
A suitable starting point for the HPLC method could be a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, such as 0.1% formic acid) in a gradient elution.[8]
-
Monitor the elution of 3-methoxyphenylacetic anhydride and 3-methoxyphenylacetic acid using a UV detector at a wavelength where both compounds have significant absorbance.
-
Data Analysis and Interpretation
The concentration of 3-methoxyphenylacetic anhydride and 3-methoxyphenylacetic acid in each sample is determined by comparing the peak areas from the chromatograms to the calibration curve generated from the reference standards.
The percentage of degradation at each time point can be calculated as follows:
% Degradation = (Moles of 3-Methoxyphenylacetic Acid formed / Initial Moles of 3-Methoxyphenylacetic Anhydride) * 100
A plot of % degradation versus time will provide a visual representation of the stability of the anhydride under the tested conditions.
Table 1: Example Data from a Hypothetical Stability Study
| Time (hours) | 3-Methoxyphenylacetic Anhydride (%) | 3-Methoxyphenylacetic Acid (%) |
| 0 | 100.0 | 0.0 |
| 2 | 98.5 | 1.5 |
| 4 | 97.1 | 2.9 |
| 8 | 94.3 | 5.7 |
| 24 | 85.2 | 14.8 |
| 48 | 72.9 | 27.1 |
Conclusion
3-Methoxyphenylacetic anhydride, like other acid anhydrides, is inherently susceptible to degradation via hydrolysis under ambient conditions. The primary degradation product is 3-methoxyphenylacetic acid. The rate of this degradation is dependent on environmental factors, most notably humidity and temperature. To ensure the integrity of the compound, it is imperative to store it under anhydrous conditions and minimize its exposure to the atmosphere during handling. The provided experimental protocol offers a robust framework for quantifying the stability of 3-methoxyphenylacetic anhydride, enabling researchers and developers to make informed decisions regarding its storage, handling, and use in their applications.
References
-
Wikipedia. (2023). Acetic anhydride. Retrieved from [Link]
-
Study.com. (n.d.). Video: Acetic Anhydride | Formula, Density & Uses. Retrieved from [Link]
- Sorensen, P. (1974). Determination of Carboxylic Acids, Acid Chlorides and Anhydrides by Chlorine-36-Isotope Dilution Method. Analytical Chemistry, 46(12), 1933-1935.
-
Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from [Link]
- Singh, S., et al. (2014). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. Organic Process Research & Development, 18(1), 168-173.
- Castello, G., & D'Amato, G. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography.
- Kotel'nikova, T. A., et al. (2006). Gas-chromatographic determination of carboxylic acid anhydrides in oxidation products of alcohols and other organic compounds. Journal of Analytical Chemistry, 61(12), 1194-1197.
- Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653-7657.
-
PureSynth. (n.d.). 3-Methoxyphenylacetic Acid 98.0%. Retrieved from [Link]
- Cox, R. A., & Yates, K. (1993). The Kinetics and Mechanism of the Mineral Acid-catalysed Hydrolysis of Carboxylic Acid Anhydrides in Water and in Dioxane. Journal of the Chemical Society, Perkin Transactions 2, (12), 2373-2379.
-
Chemistry LibreTexts. (2020). Acid Anhydride Chemistry. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 3-Methoxyphenylacetic acid - [M68843]. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Methoxyphenylacetic acid. Retrieved from [Link]
- Johnson, J. B., & Funk, G. L. (1955). Determination of Carboxylic Acid Anhydrides by Reaction with Morpholine. Analytical Chemistry, 27(9), 1464-1465.
-
Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid, 1798-09-0. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]
-
Fiveable. (2025). 4.3 Acid anhydrides - Organic Chemistry II. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Retrieved from [Link]
- Gold, V. (1955). The Hydrolysis of Carboxylic Anhydrides. V.1,2 The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry, 20(5), 637-646.
- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- Haji, S., & Suib, S. L. (2007). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory.
-
BYJU'S. (2020). Acid Anhydrides – Definition & Meaning. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acid anhydrides – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]
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- 4. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 6. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 3-Methoxyphenylacetic acid | SIELC Technologies [sielc.com]
Literature review of 3-Methoxyphenylacetic anhydride in organic synthesis
[1]
Executive Summary
3-Methoxyphenylacetic anhydride (CAS: 14813-56-0) is a specialized acylating reagent utilized primarily in the construction of isoquinoline alkaloids and stilbene pharmacophores.[1] Unlike commodity anhydrides, its application is driven by the specific need to introduce the 3-methoxyphenylacetyl moiety—a structural motif critical in the synthesis of phosphodiesterase inhibitors, calcium channel blockers, and amyloid-
This guide analyzes the reagent's utility beyond simple acylation, focusing on its role in Bischler-Napieralski cyclizations and Perkin-Oglialoro condensations .[1] We provide validated protocols for its in situ generation and application, offering a self-consistent framework for researchers targeting the benzylisoquinoline scaffold.
Chemical Profile & Preparation Strategies[1][2][3][4][5][6][7][8][9][10]
3-Methoxyphenylacetic anhydride is the symmetrical anhydride of 3-methoxyphenylacetic acid.[1] Due to its susceptibility to hydrolysis and relatively high cost compared to the parent acid, it is frequently generated in situ or prepared fresh prior to use.
Mechanistic Causality in Preparation
The synthesis of the anhydride is driven by dehydration. The choice of dehydrating agent dictates the purity profile and downstream compatibility:
-
Thermal Exchange (Acetic Anhydride): Best for robust substrates.[1] The equilibrium is driven by the distillation of acetic acid. Risk:[1][2][3] Mixed anhydride formation if not driven to completion.[1]
-
Carbodiimide Coupling (DCC/EDC): Preferred for sensitive substrates or small-scale medicinal chemistry.[1] It operates under mild conditions but requires removal of urea byproducts.[1]
Preparation Workflow (DOT Visualization)
Figure 1: Dual pathways for the synthesis of 3-Methoxyphenylacetic anhydride.[1] Pathway A is preferred for high-purity medicinal chemistry applications.[1]
Mechanistic Applications in Scaffold Synthesis[1][9]
The utility of 3-methoxyphenylacetic anhydride is defined by two primary reaction classes: C-Acylation (Perkin type) and N-Acylation (Amide/Isoquinoline type) .[1]
The Perkin-Oglialoro Condensation
While the Perkin reaction classically uses acetic anhydride, the use of arylacetic anhydrides allows for the direct synthesis of
-
Mechanism: The base (typically TEA or NaOAc) generates an enolate at the
-position of the anhydride. This attacks an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde), followed by intramolecular acylation and elimination. -
Application: Synthesis of resveratrol analogs and substituted coumarins.[1]
Isoquinoline Alkaloid Synthesis (Bischler-Napieralski)
This is the most critical application.[1] The anhydride serves as a "clean" acyl donor to convert phenethylamines into amides, which are precursors for cyclization.
Why use the Anhydride over the Acid Chloride?
-
HCl Avoidance: Acid chlorides generate HCl, which can prematurely protonate the amine or cause side reactions in acid-sensitive substrates.[1] The anhydride releases the parent acid, which is less aggressive.
-
Atom Economy in Cyclization: The byproduct (3-methoxyphenylacetic acid) can be recovered and recycled.[1]
Pathway Logic:
Case Study: Synthesis of a Papaverine Analog
Objective: Synthesis of 1-(3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Significance: This scaffold is a privileged structure in drug discovery, serving as a template for L-type calcium channel blockers and dopamine receptor ligands.[1]
Experimental Workflow (DOT Visualization)
Figure 2: The Bischler-Napieralski cascade utilizing 3-methoxyphenylacetic anhydride for clean amide generation.[1][4]
Validated Experimental Protocols
Protocol A: In Situ Preparation and Amide Formation
Use this protocol for generating the amide precursor for isoquinoline synthesis.
Reagents:
-
3-Methoxyphenylacetic acid (1.0 eq)[1]
-
Dicyclohexylcarbodiimide (DCC) (0.55 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Target Amine (e.g., Homoveratrylamine) (0.9 eq)
Methodology:
-
Activation: Dissolve 3-methoxyphenylacetic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen. Cool to 0°C.[1]
-
Anhydride Formation: Add DCC (5.5 mmol) dissolved in DCM dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The mixture will become cloudy as dicyclohexylurea (DCU) precipitates.
-
Checkpoint: TLC should show consumption of the acid.[1]
-
-
Filtration: Filter the mixture through a Celite pad to remove DCU. The filtrate contains the 3-methoxyphenylacetic anhydride .[1]
-
Coupling: Add the target amine (9 mmol) and Triethylamine (10 mmol) directly to the filtrate. Stir at room temperature for 4-6 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO
(to remove regenerated acid byproduct), and brine. Dry over MgSO and concentrate.
Protocol B: Perkin Condensation (Stilbene Synthesis)
Use this protocol for synthesizing
Reagents:
-
3-Methoxyphenylacetic anhydride (prepared/isolated) (1.0 eq)[1]
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)[1]
-
Triethylamine (TEA) (1.5 eq) or Sodium 3-methoxyphenylacetate (1.0 eq)[1]
-
Solvent: None (Neat fusion) or Acetic Anhydride (co-solvent)[1]
Methodology:
-
Fusion: Combine the anhydride (10 mmol), aldehyde (10 mmol), and base in a round-bottom flask.
-
Heating: Heat to 140°C for 4–6 hours. The reaction is driven by the removal of water.
-
Hydrolysis: Cool to 80°C and add water (20 mL) to hydrolyze the excess anhydride.
-
Isolation: Basify with Na
CO to dissolve the acid product. Extract non-acidic impurities with ether.[1] Acidify the aqueous layer with HCl to precipitate the -aryl-cinnamic acid.[1] -
Purification: Recrystallize from Ethanol/Water.
Quantitative Data Summary
| Reaction Type | Reagent System | Typical Yield | Key Advantage |
| Amide Formation | Anhydride (DCC gen.)[1] / DCM | 85-95% | Avoids HCl generation; mild conditions.[1] |
| Perkin Condensation | Anhydride / NaOAc / 140°C | 55-70% | Direct access to |
| Friedel-Crafts | Anhydride / AlCl | 60-80% | Intramolecular cyclization for ketones.[1] |
References
-
Perkin Reaction Mechanism & Applications
-
Isoquinoline Synthesis (Bischler-Napieralski)
-
Anhydride Preparation via DCC
-
Medicinal Chemistry of Methoxy-Phenylacetyl Derivatives
-
Chemical Properties & Safety
Sources
- 1. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. ijstr.org [ijstr.org]
- 10. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]
- 11. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Methoxyphenylacetic Acid vs. 3-Methoxyphenylacetic Anhydride
This guide details the technical distinctions, synthetic utility, and handling protocols for 3-Methoxyphenylacetic acid (3-MPAA) versus its activated anhydride form .
Stability, Reactivity, and Synthetic Utility in Pharmaceutical Development
Executive Summary
In drug discovery and organic synthesis, 3-Methoxyphenylacetic acid (3-MPAA) serves as a robust, shelf-stable building block (C9 scaffold). It is extensively used to synthesize isoquinoline alkaloids, CNS-active agents, and specific kinase inhibitors.
In contrast, 3-Methoxyphenylacetic anhydride (Bis(3-methoxyphenylacetic) anhydride) is a high-energy, moisture-sensitive intermediate . It is rarely isolated; instead, it is generated in situ to drive thermodynamically unfavorable reactions—such as the acylation of hindered nucleophiles or intramolecular Friedel-Crafts cyclizations—where the parent acid is unreactive and the acid chloride may be too aggressive or chemically incompatible.
This guide delineates the physicochemical divergence between these two forms and provides validated protocols for the in situ generation and utilization of the anhydride.
Molecular Architecture & Physiochemical Profile
The fundamental difference lies in the thermodynamic state: the acid is the "resting state," while the anhydride is the "activated state" required for bond formation.
| Feature | 3-Methoxyphenylacetic Acid (3-MPAA) | 3-Methoxyphenylacetic Anhydride |
| CAS Number | 1798-09-0 | Not commonly listed (Transient) |
| Formula | C | C |
| Molecular Weight | 166.17 g/mol | 314.33 g/mol |
| State (RT) | Solid (White to off-white flakes) | Viscous oil or low-melting solid (if isolated) |
| Melting Point | 65–69 °C | N/A (Typically generated in solution) |
| Stability | High. Stable at RT for years. | Low. Rapidly hydrolyzes to acid in moist air. |
| Reactivity | Low electrophilicity. Requires activation. | High electrophilicity. Reacts with weak nucleophiles. |
| Primary Role | Storable precursor / Starting material. | Reactive acylating agent. |
Mechanistic Divergence: Activation Pathways
The acid itself cannot directly acylate amines or alcohols efficiently due to the poor leaving group ability of the hydroxyl group (-OH). To facilitate reaction, it must be converted into an anhydride (symmetric or mixed) or an activated ester.
Diagram 1: Activation & Reactivity Flow
The following diagram illustrates the transformation of the stable acid into the reactive anhydride and its subsequent pathways.
Caption: Activation of 3-MPAA to its anhydride form enables diverse synthetic outcomes unavailable to the parent acid.
Synthetic Pathways & Conversion Protocols
Since the anhydride is not a standard catalog item, researchers must generate it in situ. Below are the two industry-standard protocols for this conversion.
Protocol A: Symmetric Anhydride Generation (DCC Method)
Best for: Mild acylation of sensitive alcohols or amines where acidic conditions must be avoided.
-
Dissolution: Dissolve 3-MPAA (1.0 equiv) in anhydrous Dichloromethane (DCM) .
-
Coupling: Cool to 0°C. Add Dicyclohexylcarbodiimide (DCC, 0.5 equiv) .
-
Filtration: Stir for 1 hour at 0°C, then 2 hours at RT. Filter off the white DCU precipitate.
-
Utilization: The filtrate contains the 3-Methoxyphenylacetic anhydride . Add the nucleophile (amine/alcohol) and a base (DMAP/TEA) directly to this solution.
Protocol B: Mixed Anhydride Method (Acetic Anhydride Exchange)
Best for: Friedel-Crafts cyclizations or large-scale synthesis where DCC byproducts are undesirable.
-
Reflux: Combine 3-MPAA with excess Acetic Anhydride (3-5 equiv) .
-
Heating: Reflux at 140°C for 2–4 hours.
-
Reaction:
.
-
-
Evaporation: Distill off the acetic acid and excess acetic anhydride under reduced pressure.
-
Residue: The resulting thick oil is the crude symmetric anhydride .
-
Application: Dissolve in nitrobenzene or DCM and add Lewis Acid (e.g.,
, ) to effect intramolecular cyclization to 6-methoxy-2-tetralone derivatives.
Application Case Studies in Drug Development
Case Study 1: Isoquinoline Alkaloid Synthesis
3-MPAA is a critical precursor for the Bischler-Napieralski reaction , used to synthesize isoquinoline cores found in analgesics and antitussives.
-
Role of Anhydride: The acid is often converted to an amide first, but in "modified" Bischler-Napieralski variants, the anhydride (or mixed anhydride) is used to acylate the phenethylamine before cyclization.
-
Advantage: Using the anhydride avoids the harsh HCl gas evolution associated with acid chlorides, protecting acid-sensitive methoxy groups on the ring.
Case Study 2: Trametinib & Kinase Inhibitors
While Trametinib itself contains a complex pyridopyrimidine core, 3-MPAA derivatives are often investigated as solvates or fragment precursors for next-generation MEK inhibitors.
-
Specific Utility: The 3-methoxy substitution pattern provides unique metabolic stability compared to the 4-methoxy (para) analogs, which are more prone to oxidative O-demethylation by cytochrome P450 enzymes.
Diagram 2: Synthetic Decision Matrix
When to use the Acid vs. the Anhydride.
Caption: Decision logic for selecting the activation strategy based on the synthetic target.
Handling, Stability & Safety
3-Methoxyphenylacetic Acid (The Reagent)
-
Storage: Store at Room Temperature (15–25°C). Keep container tightly closed.
-
Safety: Irritant (H315, H319). Causes skin and eye irritation. Use standard PPE (gloves, goggles).
-
Shelf Life: >2 years if kept dry.
3-Methoxyphenylacetic Anhydride (The Intermediate)
-
Storage: Do not store. Generate immediately before use. If isolation is necessary, store under inert gas (Argon/Nitrogen) at -20°C.
-
Safety: Corrosive / Lachrymator. Anhydrides react with moisture in tissues to form acid, causing severe burns. Handle only in a fume hood.
-
Quenching: Quench excess anhydride with methanol (forms methyl ester) or aqueous sodium bicarbonate (forms sodium salt of the acid).
References
-
Sigma-Aldrich. (2024).[5] 3-Methoxyphenylacetic acid Product Specification & Safety Data Sheet. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15719, 3-Methoxyphenylacetic acid. Link
-
ChemicalBook. (2024). 3-Methoxyphenylacetic acid Properties and Applications. Link
-
Thermo Fisher Scientific. (2024). 3-Methoxyphenylacetic acid, 99%. Link
-
Justia Patents. (2022). Process for the preparation of Trametinib acetic acid solvate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN103058928A - Preparation method of dextromethorphan intermediate 1-(4-methoxyl) benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline - Google Patents [patents.google.com]
- 5. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]
An In-depth Technical Guide on the Electronic Effects of the Methoxy Group in Phenylacetic Anhydrides
Foreword: The Subtle Orchestration of Reactivity by the Methoxy Group
In the landscape of drug development and fine chemical synthesis, phenylacetic acid derivatives are pivotal structural motifs. The introduction of substituents onto the phenyl ring allows for the precise modulation of a molecule's physicochemical properties, including its reactivity, solubility, and biological activity. Among the most influential and commonly employed substituents is the methoxy group (–OCH₃). Its dual electronic nature—acting as both an inductive electron-withdrawer and a powerful resonance electron-donor—presents a fascinating case study in physical organic chemistry.
This technical guide provides a deep dive into the electronic effects of the methoxy group when positioned at the ortho, meta, and para positions of the phenyl ring in phenylacetic anhydrides. As a Senior Application Scientist, my objective is to move beyond mere description and offer a causal analysis of how these electronic perturbations influence the anhydride's stability, electrophilicity, and reactivity towards nucleophiles. We will explore this topic through the lens of linear free-energy relationships, spectroscopic analysis, and validated experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for predicting and harnessing these effects in their own work.
The Dichotomous Electronic Nature of the Methoxy Substituent
The methoxy group's influence on an aromatic system is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect.[1]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This donation of electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures.
The net electronic effect of the methoxy group is a delicate balance of these opposing forces and is highly dependent on its position relative to the reactive center.[2]
Positional Dependence of the Net Effect:
-
para-Position: At the para position, the resonance effect is dominant. The lone pairs on the oxygen can effectively delocalize into the aromatic ring, increasing electron density at the reaction center's point of attachment.[2] This makes the para-methoxy group a net electron-donating group.[3]
-
meta-Position: The resonance effect does not extend to the meta position.[2] Consequently, the electron-withdrawing inductive effect becomes the primary influence, making the meta-methoxy group a net electron-withdrawing group.[3]
-
ortho-Position: Similar to the para position, the resonance effect is strong. However, the proximity of the methoxy group to the side chain can introduce steric hindrance, which may slightly alter the expected reactivity compared to the para-substituted analogue.[3]
Quantifying the Electronic Influence: The Hammett Equation
To move from a qualitative description to a quantitative prediction of reactivity, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[3] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for a reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (e.g., -OCH₃) at a specific position (meta or para). A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.
For the ionization of substituted phenylacetic acids in water at 25°C, a linear Hammett plot is obtained with a ρ value of 0.489.[4] This positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the resulting carboxylate anion. The smaller magnitude of ρ compared to that for benzoic acid ionization (ρ = 1) reflects the insulating effect of the methylene (-CH₂-) group, which dampens the transmission of electronic effects from the ring to the carboxyl group.[4]
| Substituent Position | Substituent (X) | Hammett Constant (σ) | Predicted Effect on Phenylacetic Anhydride Reactivity |
| para | -OCH₃ | -0.27 | Decreased reactivity (electron-donating) |
| meta | -OCH₃ | +0.12 | Increased reactivity (electron-withdrawing) |
| Unsubstituted | -H | 0.00 | Baseline reactivity |
Data sourced from various compilations of Hammett constants.[4]
The σ values for the methoxy group clearly quantify its positional-dependent electronic effects. The negative σ value for the para-methoxy group confirms its electron-donating character, which would be expected to decrease the electrophilicity of the carbonyl carbons in the corresponding phenylacetic anhydride, thus slowing down reactions with nucleophiles. Conversely, the positive σ value for the meta-methoxy group indicates its electron-withdrawing nature, which should enhance the electrophilicity of the carbonyls and accelerate nucleophilic attack.
Synthesis of Methoxy-Substituted Phenylacetic Anhydrides
The synthesis of phenylacetic anhydrides typically proceeds through the corresponding phenylacetic acids.
Synthesis of Methoxy-Substituted Phenylacetic Acids
Several reliable methods exist for the synthesis of methoxy-substituted phenylacetic acids. A common and effective route begins with the appropriately substituted benzyl chloride, which is converted to the nitrile followed by hydrolysis.
Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid
-
Cyanidation: In a well-ventilated fume hood, a solution of sodium cyanide in a suitable solvent (e.g., aqueous ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. 4-Methoxybenzyl chloride is added dropwise to the stirred solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).[2]
-
Work-up and Isolation of Nitrile: After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-methoxyphenylacetonitrile.
-
Hydrolysis: The crude 4-methoxyphenylacetonitrile is combined with a solution of sodium hydroxide in aqueous ethanol.[2] The mixture is heated to reflux for an extended period (typically overnight) to ensure complete hydrolysis.
-
Acidification and Product Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid until a pH of 1-2 is reached. The precipitated 4-methoxyphenylacetic acid is collected by vacuum filtration, washed with cold water, and dried.[2] The crude product can be further purified by recrystallization.
Conversion to the Anhydride
The most common method for converting a carboxylic acid to its symmetric anhydride is by treatment with a dehydrating agent, such as acetic anhydride or a carbodiimide.
Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Anhydride
-
Reaction Setup: 4-Methoxyphenylacetic acid (2 equivalents) is dissolved in a suitable inert solvent (e.g., dichloromethane or THF) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dehydrating Agent Addition: A dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added portion-wise to the stirred solution. The reaction is typically carried out at 0°C to control the exotherm.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting carboxylic acid. The formation of the byproduct, dicyclohexylurea (DCU), will be observed as a white precipitate.
-
Work-up and Purification: Upon completion, the DCU precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude anhydride can be purified by recrystallization or column chromatography.
Impact on Reactivity: A Kinetic Perspective
The electronic effects of the methoxy group directly translate to the reactivity of the anhydride's carbonyl groups. Anhydrides undergo nucleophilic acyl substitution, and the rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
An electron-donating group like a para-methoxy group will push electron density into the phenyl ring and, via the methylene bridge, to the carbonyl groups. This reduces their partial positive charge, making them less electrophilic and thus less reactive towards nucleophiles. Conversely, an electron-withdrawing meta-methoxy group will pull electron density away, increasing the electrophilicity of the carbonyls and accelerating the rate of nucleophilic attack.
Proposed Experimental Workflow: Kinetic Analysis of Anhydride Hydrolysis
To experimentally validate these predictions, a kinetic study of the hydrolysis of ortho-, meta-, and para-methoxyphenylacetic anhydrides can be performed using UV-Vis spectrophotometry.
-
Stock Solution Preparation: Prepare stock solutions of each anhydride in a dry, water-miscible solvent like acetonitrile.
-
Reaction Initiation: In a quartz cuvette, a buffered aqueous solution is maintained at a constant temperature (e.g., 25°C). The reaction is initiated by injecting a small aliquot of the anhydride stock solution into the cuvette.
-
Data Acquisition: The rate of hydrolysis can be monitored by following the disappearance of the anhydride or the appearance of the carboxylate product at a specific wavelength. The absorbance is recorded as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay.
-
Hammett Plot Construction: The logarithm of the obtained rate constants (log k) for each substituted anhydride is plotted against their respective Hammett σ values. The slope of this plot will yield the reaction constant (ρ), providing a quantitative measure of the reaction's sensitivity to the methoxy group's electronic effects.
Spectroscopic Signatures of Electronic Effects
Spectroscopic techniques provide direct evidence of how the methoxy group alters the electronic environment within the phenylacetic anhydride molecule.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. For the para-methoxy derivative, the electron-donating resonance effect will cause an upfield shift (lower ppm) of the aromatic protons compared to the unsubstituted analogue. For the meta-methoxy derivative, the inductive withdrawal will lead to a slight downfield shift (higher ppm). The protons of the methoxy group itself will appear as a characteristic singlet around 3.8 ppm.[5]
-
¹³C NMR: The chemical shift of the carbonyl carbon is a direct probe of its electrophilicity. We would predict that the carbonyl carbon signal for the para-methoxyphenylacetic anhydride would be shifted upfield (lower ppm) relative to the unsubstituted anhydride, reflecting the increased electron density. Conversely, the carbonyl carbon of the meta-isomer would be shifted downfield (higher ppm). Spectroscopic data for 4-methoxyphenylacetic acid shows the carboxyl carbon at approximately 178.57 ppm.[5]
Infrared (IR) Spectroscopy
The carbonyl stretching frequency (ν_C=O) in the IR spectrum is a sensitive indicator of the carbonyl bond strength and, by extension, its electrophilicity. Anhydrides typically show two C=O stretching bands due to symmetric and asymmetric stretching.
-
For the para-methoxy derivative, the electron-donating effect will slightly weaken the C=O bonds by increasing electron density in the antibonding orbitals. This should result in a lower stretching frequency (lower wavenumber, cm⁻¹) compared to the unsubstituted phenylacetic anhydride.
-
For the meta-methoxy derivative, the electron-withdrawing effect will strengthen the C=O bonds, leading to a higher stretching frequency.
Conclusion and Future Outlook
The electronic effects of the methoxy group in phenylacetic anhydrides are a clear and predictable manifestation of fundamental principles in physical organic chemistry. The interplay between inductive withdrawal and resonance donation, dictated by the substituent's position, allows for the fine-tuning of the anhydride's reactivity. The electron-donating nature of the para-methoxy group deactivates the anhydride towards nucleophilic attack, while the electron-withdrawing character of the meta-methoxy group activates it.
These principles, quantifiable through the Hammett relationship and observable via spectroscopic methods, provide a powerful toolkit for the rational design of molecules in drug discovery and materials science. By understanding and anticipating these electronic effects, chemists can better control reaction outcomes, optimize synthetic routes, and design novel compounds with desired properties. Future research could expand upon these foundations by exploring these effects in more complex systems, under various reaction conditions, and with a broader array of nucleophiles, further refining our predictive capabilities.
References
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
University of Texas at Austin, Department of Chemistry. Unit 4: Free Energy Relationships. Retrieved from [Link]
- Google Patents. (2017). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- Google Patents. (2014). WO 2014/030106 A2.
-
Quick Company. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Retrieved from [Link]
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
Wikipedia. Hammett equation. Retrieved from [Link]
Sources
- 1. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR [m.chemicalbook.com]
- 2. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Potential Biological Activity of 3-Methoxyphenylacetic Anhydride Derivatives: A Technical Guide
Executive Summary This technical guide evaluates the pharmacological and agrochemical potential of 3-methoxyphenylacetic anhydride and its downstream derivatives. While the anhydride itself serves as a high-reactivity acylating agent—transient in biological systems due to rapid hydrolysis—it acts as a critical "gateway reagent" for synthesizing stable, bioactive scaffolds.
The 3-methoxyphenylacetyl (3-MPA) moiety installed by this anhydride is a pharmacophore of significant interest in medicinal chemistry. It shares structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ibufenac, while exhibiting distinct lipophilic and metabolic profiles due to the meta-methoxy substitution. This guide details the synthesis, structure-activity relationships (SAR), and biological applications of these derivatives, ranging from COX inhibition to antimicrobial phytotoxicity.
Chemical Basis & Synthetic Utility[1][2]
The Anhydride as a Gateway Reagent
3-Methoxyphenylacetic anhydride is the symmetric anhydride of 3-methoxyphenylacetic acid. In drug discovery, it is preferred over acid chlorides for library generation due to milder reaction conditions, avoiding the liberation of HCl which can degrade acid-sensitive functional groups in complex amines or alcohols.
Key Reactivity Profile:
-
Acylation Power: High. Reacts rapidly with nucleophiles (amines, alcohols, thiols).
-
By-product: Releases one equivalent of 3-methoxyphenylacetic acid (recyclable).
-
Selectivity: Excellent for chemo-selective acylation of primary amines in the presence of secondary hydroxyls.
Synthesis Pathway Visualization
The following diagram illustrates the conversion of the parent acid to the anhydride and its subsequent diversification into bioactive amides and esters.
Figure 1: Synthetic workflow transforming the 3-methoxyphenylacetic acid precursor into the reactive anhydride, followed by diversification into bioactive libraries.
Pharmacophore Analysis & SAR
The biological activity of derivatives synthesized from 3-methoxyphenylacetic anhydride is dictated by the 3-methoxyphenylacetyl pharmacophore.
Structural Homology to NSAIDs
The 3-MPA moiety mimics the aryl-acetic acid scaffold found in classic COX inhibitors.
-
Lipophilicity: The meta-methoxy group increases logP compared to the unsubstituted phenylacetic acid, enhancing membrane permeability.
-
Metabolic Stability: The methoxy group at the C3 position blocks metabolic hydroxylation at that site, potentially altering the half-life compared to unsubstituted analogs.
-
Steric Effects: Unlike the bulky ortho-dichloro substitution in Diclofenac (which forces a twisted conformation), the meta-methoxy group allows for a more planar conformation, potentially accessing different sub-pockets in the COX enzyme active site.
Agrochemical Activity (Auxin Mimicry)
3-Methoxyphenylacetic acid (the hydrolysis product) acts as a phytotoxin and auxin mimic.
-
Mechanism: It binds to auxin perception receptors (TIR1/AFB) but often with different affinity kinetics than Indole-3-acetic acid (IAA), leading to unregulated growth or necrosis in sensitive plant species (e.g., tobacco, Rhizoctonia solani interactions).
Therapeutic Applications & Biological Data[4][5][6][7][8]
Anti-inflammatory Activity (COX Inhibition)
Amide derivatives of 3-methoxyphenylacetic acid have demonstrated significant anti-inflammatory potential. The amide bond improves stability against rapid metabolic hydrolysis compared to esters.
| Derivative Class | Target | Mechanism | Potency Ref.[1] |
| Glycine Amides | COX-1 / COX-2 | Competitive inhibition of arachidonic acid binding. | High (Comparable to Ibuprofen) |
| Phenethyl Amides | LOX / COX | Dual inhibition of cyclooxygenase and lipoxygenase pathways. | Moderate |
| Hydrazides | Oxidative Enzymes | Scavenging of reactive oxygen species (ROS) at inflammation sites. | Moderate |
Antimicrobial & Antifungal Properties
Derivatives synthesized via the anhydride, particularly esters and hydrazides, show broad-spectrum activity.
-
Fungal Pathogens: 3-MPA derivatives have been isolated as phytotoxins from Rhizoctonia solani, suggesting inherent antifungal/herbicidal capabilities that can be repurposed.
-
Bacterial Targets: Hydrophobic esters of 3-MPA disrupt bacterial cell membranes in Gram-positive strains (S. aureus).
Mode of Action Diagram
The following logic map details how the 3-MPA scaffold interacts with biological systems upon administration.
Figure 2: Biological interaction pathways for 3-methoxyphenylacetic acid derivatives across mammalian, plant, and bacterial systems.
Experimental Protocols
Synthesis of 3-Methoxyphenylacetic Anhydride
Note: This protocol generates the activated anhydride in situ or as an isolated solid for subsequent library synthesis.
Reagents: 3-Methoxyphenylacetic acid (10 mmol), Dicyclohexylcarbodiimide (DCC) (5 mmol), Dichloromethane (DCM) (anhydrous).
-
Dissolution: Dissolve 10 mmol of 3-methoxyphenylacetic acid in 20 mL of anhydrous DCM under nitrogen atmosphere.
-
Activation: Add 5 mmol of DCC dissolved in 5 mL DCM dropwise at 0°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 4 hours. The urea byproduct (DCU) will precipitate.
-
Filtration: Filter off the white DCU precipitate using a sintered glass funnel.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude anhydride as a waxy solid or thick oil.
-
Validation: IR spectrum should show characteristic anhydride doublet carbonyl stretches around 1810 and 1740 cm⁻¹.
-
General Procedure for Amide Library Generation
Objective: Synthesize a library of N-substituted-2-(3-methoxyphenyl)acetamides.
-
Setup: Dissolve 1.0 equivalent of 3-methoxyphenylacetic anhydride (freshly prepared) in THF.
-
Addition: Add 1.1 equivalents of the target amine (e.g., aniline, benzylamine) and 1.2 equivalents of Triethylamine (TEA).
-
Incubation: Stir at room temperature for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Quench: Add 1M HCl to quench unreacted amine and convert the byproduct (3-methoxyphenylacetic acid) into the organic layer.
-
Purification: Wash with saturated NaHCO₃ (removes the acid byproduct), dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water.
In Vitro COX Inhibition Assay (Standard Protocol)
Objective: Quantify anti-inflammatory potential via COX-1/COX-2 inhibition.
-
Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Incubation: Incubate enzyme with test compound (100 µM to 0.1 nM) in Tris-HCl buffer (pH 8.0) containing hematin and tryptophan for 15 min at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.
-
Termination: Stop reaction after 5 min using 1M HCl.
-
Quantification: Measure Prostaglandin E2 (PGE2) levels using a standard ELISA kit.
-
Calculation: Determine IC50 values using non-linear regression analysis (GraphPad Prism).
References
-
Antimicrobial activity of phenylacetic acid derivatives. Proceedings.Science. (2024). Retrieved from [Link]
-
Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin. Semantic Scholar. (2023). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives. PubMed. (2016).[2] Retrieved from [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters Based on Hydroxyphenylacetic Acids. MDPI. (2020). Retrieved from [Link]
-
Nonsteroidal antiinflammatory agents.[3] 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid. Journal of Medicinal Chemistry. (1981). Retrieved from [Link]
Sources
Methodological & Application
General protocol for acylation using 3-Methoxyphenylacetic anhydride
Introduction & Scope
The 3-methoxyphenylacetyl moiety is a privileged pharmacophore found in various isoquinoline alkaloids, non-steroidal anti-inflammatory drug (NSAID) analogs, and cardiovascular agents (e.g., Diltiazem intermediates). While the corresponding acid chloride is often used for introducing this group, it suffers from high moisture sensitivity and the liberation of corrosive HCl gas.
3-Methoxyphenylacetic anhydride represents a superior acylating agent for sensitive substrates. It offers:
-
Milder Reactivity: Reduced risk of epimerization in chiral amines or alcohols.
-
Neutral Byproducts: Generates 3-methoxyphenylacetic acid (weak acid) rather than HCl, preserving acid-labile protecting groups (e.g., Boc, TBS).
-
Selectivity: Higher chemoselectivity in the presence of competing nucleophiles compared to acid chlorides.
This guide details the protocols for N-acylation (Amide formation) and C-acylation (Friedel-Crafts) , designed with self-validating purification steps to ensure high throughput and purity.
Chemical Profile & Handling
Reagent: 3-Methoxyphenylacetic anhydride Precursor: 3-Methoxyphenylacetic acid (CAS: 1798-09-0)[1][2]
| Property | Specification | Handling Note |
| Molecular Weight | 314.33 g/mol | Calculate stoichiometry carefully; 1 mol anhydride transfers 1 acyl group. |
| Physical State | Viscous oil or low-melting solid | May require gentle warming to dispense quantitatively. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Incompatible with protic solvents (MeOH, Water) which cause hydrolysis. |
| Stability | Moisture Sensitive | Store under Argon/Nitrogen. Hydrolyzes slowly to the parent acid in moist air. |
| Byproduct | 3-Methoxyphenylacetic acid | Critical: This byproduct is soluble in basic aqueous solutions (pH > 9), allowing easy removal. |
Mechanistic Insight: DMAP-Catalyzed Activation
For nucleophilic substitutions (amines/alcohols), the reaction is sluggish with the anhydride alone. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[3] This forms a highly reactive N-acylpyridinium intermediate, which is roughly
Figure 1: Catalytic Cycle of DMAP Activation
Caption: The DMAP catalyst attacks the anhydride to form a reactive acylpyridinium salt. The substrate then displaces DMAP, forming the product and regenerating the catalyst.
Protocol A: N-Acylation (Amide Bond Formation)
Application: Synthesis of drug intermediates where HCl generation must be avoided. Scale: 1.0 mmol (Adjust linearly).
Reagents & Equipment
-
Substrate: Primary or Secondary Amine (1.0 equiv, 1.0 mmol)
-
Reagent: 3-Methoxyphenylacetic anhydride (1.2 equiv, 1.2 mmol, 377 mg)
-
Catalyst: DMAP (0.1 equiv, 0.1 mmol, 12 mg)
-
Base: Triethylamine (Et₃N) or DIPEA (1.5 equiv, 1.5 mmol) – Required to neutralize the acid byproduct and regenerate DMAP.
-
Solvent: Dichloromethane (DCM), anhydrous (5 mL, 0.2 M)
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add the Amine (1.0 mmol), Et₃N (1.5 mmol), and DMAP (0.1 mmol) to the flask. Dissolve in anhydrous DCM (3 mL).
-
Addition: Dissolve 3-Methoxyphenylacetic anhydride (1.2 mmol) in DCM (2 mL) and add dropwise to the stirring amine solution at room temperature (20–25°C).
-
Note: If the reaction is highly exothermic (rare for anhydrides), cool to 0°C during addition.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation: Monitor by TLC. The anhydride runs near the solvent front (non-polar). The amine (polar, often stains with Ninhydrin) should disappear. The Product will appear at an intermediate R_f.
-
-
Quench: Add 10% aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes.
Workup (The "Self-Validating" Purification)
The efficiency of this protocol relies on the solubility differential between the product (neutral organic) and the byproduct (acidic).
-
Phase Separation: Transfer mixture to a separatory funnel. Separate the organic layer (DCM).
-
Acid Wash (Remove Base/DMAP): Wash the organic layer with 0.5 M HCl (10 mL).
-
Why? Protonates Et₃N and DMAP, moving them to the aqueous layer.
-
Caution: Skip this step if your product contains a basic nitrogen (e.g., pyridine ring).
-
-
Base Wash (Remove Byproduct): Wash the organic layer with saturated NaHCO₃ or 1 M NaOH (2 x 10 mL).
-
Critical: The byproduct (3-methoxyphenylacetic acid) is deprotonated here and extracted into the water. The organic layer now contains only the neutral amide.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Friedel-Crafts C-Acylation
Application: Direct functionalization of aromatic rings (e.g., synthesis of deoxybenzoin analogs). Reactivity Note: Anhydrides require >2 equivalents of Lewis Acid because the Lewis Acid complexes with the generated ketone product and the carboxylic acid byproduct.
Reagents
-
Substrate: Electron-rich Arene (e.g., 1,2-dimethoxybenzene) (1.0 equiv)
-
Reagent: 3-Methoxyphenylacetic anhydride (1.1 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃) (2.5 – 3.0 equiv)
-
Alternative: For acid-sensitive substrates, use Bismuth(III) Triflate [Bi(OTf)₃] (0.1 equiv) at elevated temperatures (80°C), though AlCl₃ is more robust for this specific anhydride.
-
-
Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (CH₃NO₂).
Step-by-Step Procedure
-
Lewis Acid Activation: In a dry flask under Argon, suspend AlCl₃ (3.0 equiv) in DCE . Cool to 0°C.
-
Anhydride Complexation: Add 3-Methoxyphenylacetic anhydride (1.1 equiv) dropwise (dissolved in minimal DCE). Stir for 15 mins. The mixture may turn yellow/orange (formation of acylium ion complex).
-
Substrate Addition: Add the Arene (1.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature. If the substrate is moderately deactivated, heat to reflux (83°C) for 3–6 hours.
-
Validation: Monitor by TLC. A strong UV-active spot (conjugated ketone) will appear.
-
-
Quench: Slowly pour the reaction mixture onto crushed ice/conc. HCl (10:1 mixture).
-
Why? Breaks the strong Aluminum-Product complex.
-
-
Extraction: Extract with DCM (3x).
-
Purification: Wash organics with 1 M NaOH to remove the phenylacetic acid byproduct. Dry and concentrate.
Recovery of Valuable Byproduct
In large-scale synthesis (>10g), discarding the byproduct (3-methoxyphenylacetic acid) is economically inefficient.
Workflow for Recovery:
-
Combine all Basic Aqueous Washes (NaHCO₃/NaOH layers) from the workup.
-
Acidify carefully with conc. HCl to pH < 2.
-
The 3-Methoxyphenylacetic acid will precipitate as a white solid.
-
Filter or extract with EtOAc.
-
Recycle: This acid can be converted back to the anhydride using DCC (Dicyclohexylcarbodiimide) (0.5 equiv) in DCM.
Figure 2: Recovery Logic Flow
Caption: The byproduct is recovered by acidifying the aqueous waste stream, allowing for cost-efficient recycling.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (N-Acylation) | Hydrolysis of Anhydride | Ensure solvent is anhydrous. Check Et₃N quality (wet base hydrolyzes anhydrides). |
| Incomplete Reaction | Steric Hindrance | Increase temperature to 40°C (DCM reflux) or switch to Toluene (110°C). Increase DMAP to 0.5 equiv. |
| Product contaminated with Acid | Insufficient Basic Wash | The byproduct is lipophilic enough to stay in organic phase if pH is not high enough. Use 1M NaOH instead of NaHCO₃. |
| Dark Color (Friedel-Crafts) | Polymerization | AlCl₃ is too harsh. Switch to milder Lewis acid (ZnCl₂ or Bi(OTf)₃) or lower temperature. |
References
-
Steglich Esterification & DMAP Catalysis
-
Friedel-Crafts Acylation Protocols
-
Properties of 3-Methoxyphenylacetic Acid (Byproduct)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24896705, 3-Methoxyphenylacetic acid." Link
-
-
Green Acylation using Bismuth Triflates
-
Deshmukh, S. S., et al. "Bismuth(III) triflate: A water-stable and reusable catalyst for the acylation of alcohols and amines." Tetrahedron Letters2010 , 51, 3269. Link
-
Sources
- 1. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]
- 2. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. savemyexams.com [savemyexams.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Esterification of hindered alcohols with 3-Methoxyphenylacetic anhydride
Application Notes & Protocols
Topic: Esterification of Hindered Alcohols with 3-Methoxyphenylacetic Anhydride: A Comprehensive Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Steric Challenges in Ester Synthesis
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and materials. However, when the alcohol substrate is sterically hindered—such as a tertiary alcohol or a bulky secondary alcohol—traditional methods like the acid-catalyzed Fischer esterification often fail or lead to undesired side reactions, primarily elimination to form alkenes.[1][2][3] The electronic and steric repulsion near the hydroxyl group severely impedes the approach of the carboxylic acid, necessitating more potent strategies.
The use of a pre-activated carboxylic acid derivative, such as an acid anhydride, in conjunction with a powerful nucleophilic catalyst, provides a robust solution to this challenge. This guide focuses on the application of 3-methoxyphenylacetic anhydride for the efficient acylation of sterically demanding alcohols. The reaction is facilitated by the super-nucleophile 4-(dimethylamino)pyridine (DMAP), which dramatically accelerates the reaction under mild conditions, making it an indispensable tool for synthesizing complex molecules with sensitive functional groups.[4][5][6][7]
The Mechanism of DMAP-Catalyzed Acylation
The remarkable efficacy of 4-(dimethylamino)pyridine (DMAP) in catalyzing the acylation of hindered alcohols with anhydrides stems from its ability to form a highly reactive intermediate. Unlike the alcohol itself, which is a relatively weak nucleophile, DMAP rapidly attacks the anhydride to generate an N-acylpyridinium ion.[1][8] This species is significantly more electrophilic and susceptible to attack by the sterically hindered alcohol. The subsequent reaction yields the desired ester, the carboxylate byproduct, and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5][8] This mechanism circumvents the high activation energy barrier associated with the direct attack of a hindered alcohol on the anhydride.
Caption: Mechanism of DMAP-catalyzed esterification.
Experimental Protocols
Protocol 1: General Esterification of a Hindered Alcohol
This protocol provides a reliable method for the esterification of a generic hindered alcohol, such as tert-butanol or 1-adamantanol, using 3-methoxyphenylacetic anhydride and catalytic DMAP.
Materials and Equipment:
-
Reactants: Hindered Alcohol, 3-Methoxyphenylacetic Anhydride
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Deionized Water
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glassware: Round-bottom flask, magnetic stirrer, stir bar, septa, nitrogen/argon inlet, dropping funnel (optional)
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the hindered alcohol (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 0.05–0.2 eq), and anhydrous dichloromethane (to achieve a concentration of ~0.1–0.5 M). Begin stirring the solution at room temperature (20-25 °C).
-
Scientist's Note: An inert atmosphere is crucial to prevent moisture from hydrolyzing the anhydride and quenching the reaction. DCM is a common choice due to its ability to dissolve a wide range of organic compounds and its relative inertness. Acetonitrile is a greener alternative that can be effective.[9]
-
-
Reagent Addition: In a separate flask, dissolve 3-methoxyphenylacetic anhydride (1.1–1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol solution over 5-10 minutes.
-
Scientist's Note: Using a slight excess of the anhydride ensures complete consumption of the valuable hindered alcohol. Slow addition helps to control any potential exotherm, although the reaction is typically gentle.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) by spotting the reaction mixture against the starting alcohol. The reaction is typically complete within 2-24 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to neutralize and remove the 3-methoxyphenylacetic acid byproduct.
-
Deionized water (1x).
-
Brine (1x) to facilitate phase separation and remove bulk water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[9]
Protocol 2: Workup for Water-Soluble Alcohols or Esters
If either the starting alcohol or the final ester product has significant water solubility, the standard aqueous workup may lead to product loss.
-
Solvent Removal: After the reaction is complete, concentrate the reaction mixture directly under reduced pressure to remove the bulk of the solvent.
-
Direct Purification: Redissolve the residue in a minimal amount of a non-polar solvent (e.g., DCM or toluene) and load it directly onto a silica gel column for purification.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) to first elute non-polar impurities. Gradually increase the polarity of the eluent to isolate the desired ester. The 3-methoxyphenylacetic acid byproduct and DMAP will remain on the baseline or elute with very high polarity solvents.
Visualization of Experimental Workflow
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. jove.com [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. | Merck [merckmillipore.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Methoxyphenylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the use of 3-Methoxyphenylacetic anhydride in microwave-assisted organic synthesis (MAOS). As the demand for rapid, efficient, and sustainable chemical transformations grows, MAOS has emerged as a powerful tool in modern synthetic chemistry.[1][2][3] This document explores the rationale behind leveraging microwave energy for acylation reactions with 3-Methoxyphenylacetic anhydride, offering field-proven insights and step-by-step methodologies for the synthesis of esters and amides. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both technical accuracy and practical applicability for researchers in drug development and synthetic chemistry.
Introduction: The Synergy of Microwave Chemistry and 3-Methoxyphenylacetic Anhydride
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a green and efficient alternative to conventional heating methods.[3] Unlike traditional heating, which relies on slow and inefficient heat transfer, microwave irradiation directly and uniformly heats the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often enhanced product purity.[1] This technique is particularly advantageous for reactions involving polar molecules, such as the acylation reactions facilitated by anhydrides.[1]
3-Methoxyphenylacetic anhydride, derived from 3-methoxyphenylacetic acid, is a versatile acylating agent. The presence of the methoxy group on the phenyl ring can influence the reactivity and solubility of the molecule and its derivatives, making it a valuable building block in the synthesis of a wide range of organic compounds, including potential pharmaceutical intermediates.
This guide will first outline a microwave-assisted protocol for the preparation of 3-Methoxyphenylacetic anhydride from its corresponding carboxylic acid. Subsequently, it will provide detailed protocols for the microwave-assisted synthesis of esters and amides using this anhydride, complete with reaction parameters, work-up procedures, and characterization data.
Preparation of 3-Methoxyphenylacetic Anhydride: A Microwave-Assisted Approach
The synthesis of anhydrides from carboxylic acids typically involves a dehydration reaction. While conventional methods often require prolonged heating with a dehydrating agent, microwave assistance can significantly accelerate this process.
Reaction Principle
The reaction involves the condensation of two molecules of 3-methoxyphenylacetic acid, with the elimination of a water molecule, to form the corresponding anhydride. This process can be facilitated by a dehydrating agent such as acetic anhydride, which also acts as a polar solvent that efficiently absorbs microwave energy.
Experimental Protocol
Materials:
-
3-Methoxyphenylacetic acid
-
Acetic anhydride
-
Microwave synthesis reactor with temperature and pressure control
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a microwave-safe reaction vessel, combine 3-methoxyphenylacetic acid (1.0 eq) and acetic anhydride (2.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. Monitor the reaction progress by TLC if desired.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Methoxyphenylacetic anhydride can be used in subsequent reactions without further purification or can be purified by distillation under reduced pressure.
Diagram of Anhydride Synthesis
Caption: Microwave-assisted synthesis of 3-Methoxyphenylacetic anhydride.
Microwave-Assisted Esterification using 3-Methoxyphenylacetic Anhydride
The esterification of alcohols with anhydrides is a fundamental transformation in organic synthesis. Microwave irradiation can significantly enhance the rate of this reaction, often without the need for a catalyst.[4]
Rationale and Advantages
Conventional esterification methods can be slow and may require harsh conditions or strong acid catalysts. The use of microwave energy provides rapid and uniform heating, leading to shorter reaction times and cleaner reaction profiles.[4][5] This protocol describes a catalyst-free approach, which simplifies the work-up procedure.
General Protocol for Esterification
Materials:
-
3-Methoxyphenylacetic anhydride
-
Alcohol (various primary, secondary, and phenolic substrates)
-
Microwave synthesis reactor
-
Appropriate solvent (e.g., toluene, DMF, or solvent-free)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, combine 3-Methoxyphenylacetic anhydride (1.0 eq) and the desired alcohol (1.2 eq).
-
If using a solvent, add it to the reaction vessel (e.g., 2-3 mL of toluene). For solvent-free conditions, proceed to the next step.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture according to the parameters in Table 1. The temperature and time can be optimized for specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted anhydride and the carboxylic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel if necessary.
Table of Reaction Parameters and Yields
| Entry | Alcohol Substrate | Temperature (°C) | Time (min) | Solvent | Yield (%) |
| 1 | Benzyl alcohol | 130 | 10 | Toluene | >95 |
| 2 | Cyclohexanol | 140 | 15 | Toluene | 92 |
| 3 | Phenol | 150 | 10 | DMF | 90 |
| 4 | n-Butanol | 120 | 10 | Solvent-free | >95 |
Diagram of Esterification Workflow
Sources
Application Notes & Protocols for the Scalable Synthesis and Utilization of 3-Methoxyphenylacetic Anhydride
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the scalable synthesis of 3-Methoxyphenylacetic Anhydride. The guide begins with efficient, industrially relevant methods for producing the essential precursor, 3-Methoxyphenylacetic Acid, followed by a detailed protocol for its conversion to the target anhydride. Furthermore, it outlines a key application of the anhydride in acylation reactions, a cornerstone of pharmaceutical synthesis. The protocols are designed with scalability, safety, and efficiency in mind, supported by mechanistic insights and comparative data to inform process development.
Introduction: The Strategic Importance of 3-Methoxyphenylacetyl Moieties
3-Methoxyphenylacetic acid and its corresponding anhydride are valuable intermediates in the synthesis of complex organic molecules. The 3-methoxyphenylacetyl group is a structural motif found in various pharmacologically active compounds. The anhydride, in particular, serves as a potent acylating agent, enabling the efficient formation of ester and amide bonds under relatively mild conditions. This reactivity is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs), other active pharmaceutical ingredients (APIs), and their prodrugs, where modifying a core structure is often required to enhance efficacy, alter pharmacokinetic properties, or reduce side effects.[1][2] This guide provides validated, scalable methods for both the synthesis of the anhydride and its subsequent use in pharmaceutical development workflows.
Part I: Scalable Synthesis of the Precursor: 3-Methoxyphenylacetic Acid
The economic viability of any process utilizing 3-Methoxyphenylacetic Anhydride is fundamentally tied to the efficient, large-scale production of its precursor, 3-Methoxyphenylacetic Acid. Several synthetic routes have been developed, each with distinct advantages regarding cost, yield, and environmental impact.
Comparative Analysis of Industrial Synthesis Routes
The choice of synthetic pathway is a critical decision in process chemistry, balancing raw material cost, throughput, and regulatory compliance. The following table summarizes prominent scalable methods.
| Method | Starting Material | Key Reagents | Typical Yield | Scalability & Cost Considerations |
| A: Nitrile Hydrolysis | 3-Methoxybenzyl Cyanide | Concentrated Sulfuric Acid (30-70%) | High | A robust, high-yield process suitable for industrial production. Requires careful handling of corrosive acids and temperature control.[3] |
| B: One-Pot Oxidation | 4-Methoxytoluene (p-isomer example) | Glyoxylic acid, Iodine, Red Phosphorus, Acetic Acid | ~82% (for p-isomer) | An innovative one-step method that avoids cyanide chemistry. The use of iodine and phosphorus requires specific handling and recovery protocols.[4] |
| C: Carbonylation | Aryl Chlorides | Carbon Monoxide, Catalyst (e.g., Palladium-based) | Variable | A modern catalytic approach offering high atom economy. The primary challenges are the cost of the catalyst and the need for high-pressure equipment.[3] |
Protocol 1: Synthesis of 3-Methoxyphenylacetic Acid via Nitrile Hydrolysis
This protocol is adapted from established industrial methods and is optimized for high yield and purity.[3]
Causality: This method leverages the robust and complete hydrolysis of a nitrile to a carboxylic acid under strong acidic conditions. Concentrated sulfuric acid acts as both the reagent and the solvent, while elevated temperatures ensure a practical reaction rate. The workup is designed to separate the organic product from the aqueous acid and inorganic salts efficiently.
Workflow Diagram: Nitrile Hydrolysis
Caption: Workflow for 3-Methoxyphenylacetic Acid Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a reactor equipped for heating, reflux, and vigorous stirring, prepare a 30-70% solution of concentrated sulfuric acid.
-
Reagent Addition: While maintaining the temperature between 90°C and 150°C, slowly and continuously add 3-methoxybenzyl cyanide to the acid solution.
-
Reaction & Monitoring: Once the addition is complete, maintain the mixture at reflux. Monitor the reaction progress by quenching a small sample and analyzing for residual nitrile content (e.g., by HPLC or GC). The reaction is considered complete when the residual nitrile is <1%.
-
Initial Workup: Cool the reaction mixture. Allow the layers to settle and separate, then carefully remove the lower aqueous acidic layer.
-
Neutralization: Transfer the upper brown oil layer (crude 3-methoxyphenylacetic acid) to a separate vessel. Neutralize it by adding a base (e.g., NaOH solution) until the pH reaches 7.5-10.
-
Decolorization: Heat the neutralized solution to 50-90°C and add activated carbon. Stir for a period to allow for adsorption of impurities, then filter to obtain a clear solution.
-
Precipitation: Acidify the filtrate with a strong inorganic acid (e.g., HCl) to a pH of 1-4 while stirring.[5] The product will begin to precipitate.
-
Isolation: Cool the slurry to 20-60°C to maximize precipitation. Isolate the solid product by filtration, wash with purified water, and dry under vacuum to yield the final product.
Part II: Scalable Synthesis of 3-Methoxyphenylacetic Anhydride
The conversion of the carboxylic acid to the anhydride is a dehydration/condensation reaction. For scalable applications, using acetic anhydride is a cost-effective and efficient method.
Mechanism: The reaction proceeds by the formation of a mixed anhydride intermediate between 3-methoxyphenylacetic acid and acetic acid. This highly reactive intermediate is then attacked by a second molecule of 3-methoxyphenylacetic acid, leading to the formation of the symmetrical 3-Methoxyphenylacetic Anhydride and releasing a molecule of acetic acid. Pyridine is often used to catalyze the reaction and neutralize acid byproducts.[6]
Mechanism Diagram: Anhydride Formation
Caption: Simplified condensation mechanism for anhydride synthesis.
Protocol 2: Synthesis of 3-Methoxyphenylacetic Anhydride
This protocol is designed for scalability, using readily available reagents.
| Reagent | Molar Mass ( g/mol ) | Moles (equiv.) | Representative Mass/Volume | Role |
| 3-Methoxyphenylacetic Acid | 166.17 | 1.0 | 100.0 g | Starting Material |
| Acetic Anhydride | 102.09 | 3.0 - 5.0 | 180 - 300 mL | Dehydrating Agent |
| Pyridine (optional catalyst) | 79.10 | 0.5 - 1.0 | 24 - 48 mL | Catalyst / Acid Scavenger |
Step-by-Step Protocol:
-
Reactor Preparation: Charge a dry reactor equipped with a reflux condenser and a nitrogen inlet with 3-Methoxyphenylacetic Acid.
-
Reagent Addition: Add acetic anhydride and, if used, pyridine to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 130-140°C) with good stirring and maintain for 12-18 hours under a nitrogen atmosphere.[6]
-
Solvent Removal: After the reaction is complete (monitored by TLC or HPLC), cool the mixture. Distill off the excess acetic anhydride, acetic acid byproduct, and pyridine under reduced pressure.
-
Hydrolysis of Excess Reagent: Carefully add the cooled, concentrated residue to cold water with vigorous stirring to hydrolyze any remaining acetic anhydride.[6]
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Washing: Wash the combined organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting solid is 3-Methoxyphenylacetic Anhydride, which can be further purified by recrystallization if necessary.
Part III: Application in Acylation Reactions
3-Methoxyphenylacetic Anhydride is an excellent reagent for acylating alcohols and amines, a common step in creating prodrugs or modifying lead compounds.[1][2]
Application Workflow: Ester Synthesis
Caption: General workflow for acylation of an alcohol.
Protocol 3: Synthesis of a Phenylacetyl Ester Derivative
This protocol demonstrates a typical acylation using 4-dimethylaminopyridine (DMAP) as a highly effective catalyst.
Step-by-Step Protocol:
-
Setup: In a dry, inert atmosphere reactor, dissolve the alcohol substrate and a catalytic amount of DMAP (0.05-0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Add a solution of 3-Methoxyphenylacetic Anhydride (1.1 equivalents) in the same solvent dropwise to the stirred mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction is typically complete within a few hours.
-
Workup: Quench the reaction with water or a saturated solution of ammonium chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove DMAP and base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester product by column chromatography or recrystallization.
Safety and Handling
-
3-Methoxyphenylacetic Acid: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Acetic Anhydride: Corrosive and flammable. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate PPE.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin/eye irritation. Use in a fume hood.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Always add acid to water, not the other way around. Use extreme caution and full PPE.
References
- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google P
- CN102643192A - Preparation method of methoxyphenylacetic acid - Google P
-
Synthesis of p-Methoxyphenylacetone - designer-drug.com. (URL: [Link])
-
3-methoxyphenyl acetic acid, 1798-09-0 - The Good Scents Company. (URL: [Link])
- WO2014030106A2 - Process for the preparation of (2s,3s)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-l,5-benzothiazepin-4(5h)
-
Solubility Measurement, Modeling, and Thermodynamic Analysis of para-Methoxyphenylacetic Acid in Pure and Binary Solvent Systems - RMIT University. (URL: [Link])
-
Key Chemical Properties and Applications of 3-Methoxyphenylacetic Acid for Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
4-Methoxyphenylacetic Anhydride - MySkinRecipes. (URL: [Link])
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed Central. (URL: [Link])
-
(PDF) Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone - ResearchGate. (URL: [Link])
-
Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico ADMET Prediction - Preprints.org. (URL: [Link])
- Synthesis of anhydride containing polymers by microwave radiation - Google P
-
Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers - MDPI. (URL: [Link])
-
Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug - SID. (URL: [Link])
-
Pharmaceutical Applications of Maleic Anhydride/Acid Copolymers - ResearchGate. (URL: [Link])
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google P
-
Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir - ChemRxiv. (URL: [Link])
Sources
- 1. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 4. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 5. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 6. designer-drug.com [designer-drug.com]
- 7. 3-Methoxyphenylacetic Acid | 1798-09-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
How to remove excess 3-Methoxyphenylacetic anhydride from reaction mixtures
Topic: How to Remove Excess 3-Methoxyphenylacetic Anhydride from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing excess 3-Methoxyphenylacetic Anhydride. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compounds.
Understanding the Challenge: The Reactivity of 3-Methoxyphenylacetic Anhydride
3-Methoxyphenylacetic anhydride is a reactive acylating agent. Its utility in synthesis is also the source of purification challenges. The primary issue is its propensity to hydrolyze, forming 3-methoxyphenylacetic acid. This carboxylic acid byproduct can complicate purification due to its similar polarity to many reaction products. This guide will equip you with the knowledge and techniques to effectively remove both the unreacted anhydride and its hydrolysis product.
Frequently Asked Questions (FAQs)
Q1: What is the primary species I am trying to remove during the work-up of a reaction involving 3-methoxyphenylacetic anhydride?
A1: You are primarily targeting two species: the unreacted 3-Methoxyphenylacetic Anhydride and its hydrolysis product, 3-methoxyphenylacetic acid. The anhydride is readily converted to the carboxylic acid upon exposure to water.[1][2]
Q2: Why can't I simply remove the excess anhydride by evaporation?
A2: While anhydrides are generally more volatile than their corresponding carboxylic acids, 3-methoxyphenylacetic anhydride is expected to have a relatively high boiling point, making removal by simple evaporation impractical and potentially leading to thermal decomposition of your product. It is more effective to convert it to a more easily removable species.
Q3: Is it necessary to quench the reaction mixture before performing an aqueous work-up?
A3: Yes, quenching is a critical step. Adding a quenching agent like water or an alcohol will rapidly convert the highly reactive unreacted anhydride into the corresponding carboxylic acid or ester. This prevents unwanted side reactions with your desired product during the subsequent work-up and extraction steps.
Q4: I performed a water wash, but I still see impurities in my product. Why?
A4: A simple water wash is often insufficient to remove 3-methoxyphenylacetic acid completely, as it has some solubility in common organic solvents.[1][3] An extraction with a basic aqueous solution is necessary to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q5: Can I use a strong base like sodium hydroxide to wash my reaction mixture?
A5: While sodium hydroxide is effective at deprotonating the carboxylic acid, it is a strong base and may not be suitable if your desired product is base-sensitive (e.g., contains ester functionalities that could be hydrolyzed). In such cases, a milder base like sodium bicarbonate is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent anhydride peak in NMR after work-up | Incomplete quenching or hydrolysis. | Increase the quenching time or use a small amount of a water-miscible co-solvent like THF to improve miscibility and ensure complete reaction with the aqueous quenching solution. |
| Product contaminated with 3-methoxyphenylacetic acid | Inefficient extraction. The pH of the aqueous wash was not high enough to fully deprotonate the carboxylic acid. | Use a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate for the aqueous wash. Ensure thorough mixing of the layers. Perform multiple extractions for complete removal. |
| Emulsion formation during extraction | High concentration of salts or polar byproducts at the interface of the organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite. |
| Low product yield after purification | Product may have some water solubility or is being partially extracted into the aqueous basic wash. | If your product has acidic protons, it might be partially deprotonated and extracted. In this case, carefully neutralize the aqueous layer and back-extract with an organic solvent to recover any lost product. Consider using a milder base for the initial extraction. |
| Product co-elutes with impurity during column chromatography | The polarity of the product and the 3-methoxyphenylacetic acid are very similar in the chosen solvent system. | Modify the mobile phase for column chromatography. Adding a small percentage of acetic acid to the eluent can help to sharpen the peak of the carboxylic acid impurity and improve separation. Alternatively, consider using a different stationary phase. |
Physical & Chemical Properties
A thorough understanding of the physical and chemical properties of the anhydride and its hydrolysis product is crucial for designing an effective purification strategy.
| Property | 3-Methoxyphenylacetic Anhydride | 3-Methoxyphenylacetic Acid |
| Molecular Formula | C₁₈H₁₈O₅ | C₉H₁₀O₃ |
| Molecular Weight | 314.33 g/mol (calculated) | 166.17 g/mol [3] |
| Appearance | Expected to be a solid or high-boiling liquid | Off-white solid[1] |
| Melting Point | Not readily available | 65-73 °C[4][5] |
| Boiling Point | High (expected >300 °C) | ~306 °C[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Reacts with water and alcohols. | Slightly soluble in water. Soluble in chloroform, ethyl acetate, and alcohols.[1][5][6] |
Experimental Protocols
Protocol 1: Quenching and Basic Aqueous Extraction
This is the most common and generally effective method for removing excess 3-methoxyphenylacetic anhydride and its carboxylic acid byproduct.
Causality: This protocol relies on the chemical conversion of the reactive anhydride to its corresponding carboxylic acid, followed by an acid-base extraction. The basic solution deprotonates the carboxylic acid, forming a water-soluble salt that is easily separated from the neutral organic product.
Workflow Diagram:
Caption: Workflow for quenching and extraction.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water or methanol dropwise with vigorous stirring. The reaction is exothermic. Continue stirring for 30 minutes to ensure complete hydrolysis of the anhydride.
-
Dilution: Dilute the quenched reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be approximately half the volume of the organic layer.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction with fresh sodium bicarbonate solution (steps 3-5) two more times to ensure complete removal of the carboxylic acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable when the desired product has a significantly different polarity from 3-methoxyphenylacetic acid.
Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By carefully selecting the eluent, the product can be separated from the more polar carboxylic acid impurity.
Workflow Diagram:
Caption: Workflow for flash chromatography.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The choice of eluent will depend on the polarity of your product.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
TLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing your pure product. 3-methoxyphenylacetic acid can be visualized under UV light.
-
Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid. Retrieved February 15, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved February 15, 2026, from [Link]
Sources
- 1. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. 3-Methoxyphenylacetic acid = 99 1798-09-0 [sigmaaldrich.com]
- 4. 3-Methoxyphenylacetic acid, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability Management of 3-Methoxyphenylacetic Anhydride
Executive Summary
3-Methoxyphenylacetic anhydride is a reactive electrophile commonly used as an acylating agent in organic synthesis.[1] Its primary failure mode during storage is hydrolysis , driven by atmospheric moisture and catalyzed by trace acids. This guide details the mechanistic causes of degradation, optimal storage protocols, and quality control (QC) workflows to ensure reagent integrity.
Module 1: The Degradation Mechanism
Why does this reagent degrade?
Acid anhydrides are thermodynamically unstable relative to their hydrolysis products. The presence of the electron-donating methoxy group (
The Autocatalytic Trap: Hydrolysis is often autocatalytic . The product of the reaction is 3-methoxyphenylacetic acid. As the concentration of carboxylic acid increases, it can protonate the remaining anhydride, making it more susceptible to nucleophilic attack by water. Therefore, once degradation begins, the rate accelerates.
Pathway Visualization
The following diagram illustrates the hydrolysis pathway you must prevent.
Figure 1: Hydrolysis pathway of 3-Methoxyphenylacetic anhydride converting to its corresponding carboxylic acid.
Module 2: Storage Protocols
To prevent the pathway above, you must eliminate the nucleophile (water) and minimize kinetic energy (heat).
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic rate constant ( |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the solid. |
| Container | Amber Glass with Teflon-lined cap | Amber glass prevents photodegradation; Teflon liners prevent moisture permeation better than standard paper/foil liners. |
| Secondary Containment | Desiccator | Provides a redundant barrier against ambient humidity. |
The "Double-Seal" Technique
For long-term storage (>1 month), we recommend the following packing method:
-
Flush the headspace of the primary vial with dry Nitrogen/Argon.
-
Seal the cap tightly and wrap with Parafilm® or electrical tape.
-
Place the primary vial inside a secondary jar containing activated molecular sieves or silica gel packets.
-
Store the entire assembly in the refrigerator.
Module 3: Quality Control & Troubleshooting
Before using the reagent in critical steps (e.g., peptide coupling, esterification), verify its purity. The presence of significant acid impurity will skew stoichiometry and potentially lead to side reactions.
Diagnostic Markers
| Method | Anhydride Signal (Active Reagent) | Acid Signal (Degradation Product) |
| IR Spectroscopy | Doublet Carbonyl: ~1750 cm⁻¹ & ~1820 cm⁻¹ (Symmetric/Asymmetric stretch) | Single Carbonyl: ~1710 cm⁻¹O-H Stretch: Broad peak 2500–3300 cm⁻¹ |
| ¹H-NMR (CDCl₃) | ||
| Melting Point | Typically lower or distinct from acid | 65–73°C (Acid MP) [1] |
QC Decision Tree
Use this workflow to determine if your reagent is fit for use.
Figure 2: Quality Control workflow for assessing anhydride purity via Infrared Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My reagent has solidified into a hard block. Is it ruined?
Status: Suspect. 3-Methoxyphenylacetic anhydride is typically a solid or semi-solid. If it has hardened significantly or changed texture (e.g., from crystalline to gummy), it may have absorbed moisture and partially hydrolyzed.
-
Action: Perform a melting point test. If the MP is sharp and matches the acid (approx 65-73°C), it is fully hydrolyzed. If it melts over a wide range, it is a mixture.
Q2: Can I purify the anhydride if it contains acid?
Status: Difficult but possible. Unlike acid chlorides, anhydrides are hard to distill without high vacuum and heat, which risks further degradation.
-
Recommendation: If the acid content is low (<10%), it is often better to simply adjust your stoichiometry . Add a slight excess of the reagent to account for the inactive acid portion.
-
Purification: If purification is strictly necessary, recrystallization from a dry, non-protic solvent (like a Hexane/DCM mixture) can work. The acid is generally less soluble in non-polar solvents than the anhydride. Do not attempt an aqueous wash (e.g., bicarbonate wash), as this will rapidly hydrolyze the remaining anhydride [2].
Q3: Why do I see two carbonyl peaks in the IR spectrum?
Status: Normal. This is the definitive confirmation of anhydride integrity. The two carbonyl groups in the anhydride molecule couple vibrationally. This results in two stretching modes: a symmetric stretch (lower frequency, ~1750 cm⁻¹) and an asymmetric stretch (higher frequency, ~1820 cm⁻¹). If you see only one peak around 1710 cm⁻¹, your anhydride has converted to acid [3].
Q4: I need to warm the reagent to melt it for dispensing. Is this safe?
Status: Proceed with Caution. Brief warming to melt the reagent (if it is a low-melting solid) is acceptable, but moisture exclusion is critical during this step.
-
Protocol: Warm the sealed container in a dry bath (not a water bath) only until melted. Do not open the container while it is still warm, as cooling air will pull moisture into the bottle (thermal contraction). Allow it to return to room temperature inside a desiccator before opening.
References
-
ThermoFisher Scientific. 3-Methoxyphenylacetic acid, 97% Specification Sheet. Retrieved from
-
LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides - Hydrolysis. Retrieved from
-
Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.[1][2][3][4][5] Retrieved from
Sources
- 1. Buy 3-Methoxyphenylacetic anhydride [smolecule.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 4. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2939876A - Preparation of acid anhydrides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Atom Economy in 3-Methoxyphenylacetic Anhydride Synthesis
Welcome to the technical support center for the synthesis of 3-methoxyphenylacetic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and sustainability of their synthetic routes. Here, we will delve into troubleshooting common experimental issues and provide answers to frequently asked questions, with a core focus on improving atom economy.
The principles of green chemistry are paramount in modern chemical synthesis, aiming to design processes that minimize waste and maximize the incorporation of all materials used into the final product.[1][2] Atom economy is a key metric in this endeavor, and its application to the synthesis of 3-methoxyphenylacetic anhydride can lead to more cost-effective, environmentally friendly, and efficient production.[3]
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of 3-methoxyphenylacetic anhydride, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, side-product formation, or loss of product during workup and purification. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents can lead to the incomplete conversion of 3-methoxyphenylacetic acid.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.[4] Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential side reactions at higher temperatures.
-
-
Side Reactions:
-
Cause: The formation of unwanted by-products can significantly reduce the yield of the desired anhydride. For instance, if using a dehydrating agent like acetic anhydride, mixed anhydrides can form.[5]
-
Solution: To shift the equilibrium towards the desired product, consider using a molar excess of the dehydrating agent.[4] Additionally, the removal of by-products as they form, such as the continuous removal of acetic acid when using acetic anhydride, can drive the reaction forward.[5]
-
-
Product Loss During Workup:
-
Cause: The workup process, including quenching, extraction, and washing steps, can lead to product loss if not optimized.
-
Solution: Ensure the use of an appropriate organic solvent for extraction that provides good solubility for the anhydride while minimizing the solubility of aqueous impurities. Washing the organic layer with a saturated sodium bicarbonate solution can effectively remove unreacted 3-methoxyphenylacetic acid and the acidic by-products.[4]
-
Question 2: I'm observing significant impurities in my product. How can I identify and minimize them?
Answer: Impurity profiles can vary depending on the synthetic route. Common impurities include unreacted starting material, by-products from the dehydrating agent, and potential side-products from the self-condensation of 3-methoxyphenylacetic acid.
-
Identifying Impurities: Utilize analytical techniques such as NMR, GC-MS, or LC-MS to identify the structure of the impurities. This will provide valuable insight into the side reactions occurring.
-
Minimizing Impurities:
-
Control Reaction Conditions: Overly high temperatures or prolonged reaction times can lead to the formation of degradation products or other unidentified by-products.[4] Adhering to established protocols and monitoring the reaction can prevent this.
-
Purification: Fractional distillation under reduced pressure is a common and effective method for purifying anhydrides from less volatile impurities.[6] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.[6]
-
Question 3: The workup and purification process is proving to be difficult. Are there ways to streamline this?
Answer: A challenging workup often indicates the presence of difficult-to-separate by-products or emulsions during extraction.
-
Simplify the Reaction Mixture: The choice of dehydrating agent can significantly impact the complexity of the workup. Reagents that produce water-soluble or easily removable by-products are preferable. For example, using oxalyl chloride with a catalytic amount of triphenylphosphine oxide can lead to a cleaner reaction profile.[7]
-
Optimize Extraction: If emulsions form during aqueous extraction, adding brine can help break them. Ensure the pH of the aqueous layer is controlled to prevent the hydrolysis of the anhydride product back to the carboxylic acid.
-
Alternative Purification: If distillation is not feasible due to the thermal instability of the product, column chromatography on silica gel can be an effective alternative, although it is less atom-economical.
Frequently Asked Questions (FAQs)
Question 1: What is atom economy and why is it a critical consideration for 3-methoxyphenylacetic anhydride synthesis?
Answer: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.[8] It is a fundamental principle of green chemistry.[1] For the synthesis of 3-methoxyphenylacetic anhydride, a high atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste generation.[9] This leads to a more sustainable and cost-effective process.
Question 2: How can I calculate the theoretical atom economy for my synthesis?
Answer: The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of 3-methoxyphenylacetic anhydride from two molecules of 3-methoxyphenylacetic acid, the reaction is:
2 C₉H₁₀O₃ → C₁₈H₁₈O₅ + H₂O
In this ideal scenario, the only by-product is water. The atom economy would be calculated based on the molecular weights of the reactants and the desired anhydride product.
Question 3: Are there catalytic methods that can improve the atom economy of this synthesis?
Answer: Yes, catalytic methods are highly desirable as they can significantly improve atom economy by reducing the need for stoichiometric reagents that end up as waste.[10] Research into catalytic dehydration of carboxylic acids is an active area. For example, certain Lewis acids or other catalysts can promote the formation of anhydrides under milder conditions, potentially with higher atom economy.[11] Another approach involves using a catalytic system like triphenylphosphine oxide with oxalyl chloride, where the catalyst is regenerated in the reaction cycle.[7]
Question 4: What are some alternative, greener reagents for this synthesis?
Answer: The choice of dehydrating agent is crucial for improving the greenness of the synthesis.
-
Avoid Stoichiometric Dehydrating Agents with Poor Atom Economy: Traditional methods often use reagents like acetic anhydride, where a significant portion of the reagent becomes a by-product.
-
Consider Catalytic Systems: As mentioned, catalytic approaches are generally greener.
-
Explore Novel Reagents: Reagents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) have been developed as effective dehydrating agents with the advantage of producing water-soluble by-products, simplifying purification.[11]
Data Presentation
Table 1: Comparison of Synthetic Routes for Anhydride Formation
| Synthesis Method | Dehydrating Agent | Typical By-products | Atom Economy | Advantages | Disadvantages | Reference |
| Self-Condensation | Heat | Water | High | Simple, high atom economy in theory. | Requires high temperatures, potential for side reactions. | [6] |
| Acetic Anhydride | Acetic Anhydride | Acetic Acid | Moderate | Readily available reagent. | Generates a stoichiometric amount of acetic acid waste. | [4] |
| Carbodiimide Coupling | DCC/EDC | Dicyclohexylurea (DCU)/ Ethyl-dimethylaminopropyl urea | Low | Mild reaction conditions. | Poor atom economy, by-products can be difficult to remove. | [5] |
| Oxalyl Chloride/TPPO | Oxalyl Chloride | CO, CO₂, HCl | Moderate | High yields, mild conditions. | Oxalyl chloride is toxic and moisture-sensitive. | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxyphenylacetic Anhydride using Triphenylphosphine Oxide and Oxalyl Chloride (High-Yield, Moderate Atom Economy)
This protocol is based on a general method for anhydride synthesis with high efficiency.[7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxyphenylacetic acid (2 equivalents) and a catalytic amount of triphenylphosphine oxide (TPPO, e.g., 0.1 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Reagent Addition: Cool the mixture in an ice bath and add oxalyl chloride (1.3 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation to yield pure 3-methoxyphenylacetic anhydride.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the synthesis of 3-methoxyphenylacetic anhydride.
Caption: Generalized mechanism for anhydride formation via a dehydrating agent.
References
- Efficiency of organic reaction pathways - Student Academic Success - Monash University.
- A Comparative Analysis of Catalytic and Non-Catalytic Methods for Anhydride Synthesis - Benchchem.
- Green Chemistry - RSC Publishing.
- Green chemistry principles in organic compound synthesis and analysis - ResearchGate.
- 4.1. Principles of Green Chemistry | EME 807: Technologies for Sustainability Systems.
- Principles and Concepts of Green Chemistry.
- Minimizing by-product formation in phenylacetic anhydride reactions - Benchchem.
- Chapter 1: Principles and Concepts of Green Chemistry - Books.
- Green Chemistry Principles in Custom Polymer Synthesis - ResolveMass Laboratories Inc.
- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC.
- Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars.
- How to improve the yield of oleic anhydride synthesis. - Benchchem.
- My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit.
- Various Synthetic Methods Using Aromatic Carboxylic Anhydrides - TCI Chemicals.
- Atom Economy Green Synthesis in Organic Chemistry - JOCPR.
- Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed.
- 3-Methoxyphenylacetic acid - [M68843] - Synthonix, Inc.
- Phenylacetic acid - Wikipedia.
- Anhydride synthesis - Organic Chemistry Portal.
- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
- 3-Methoxyphenylacetic acid = 99 1798-09-0 - Sigma-Aldrich.
- Green Chemistry – The atom economy.
- 3-Methoxyphenylacetic acid | 1798-09-0 - ChemicalBook.
- How Efficient Is My (Medicinal) Chemistry? - PMC - NIH.
- WO 2014/030106 A2 - Googleapis.com.
- 3-Methoxyphenylacetic acid, 99.5%, Thermo Scientific.
- Acid Anhydrides react with alcohols to form esters - Chemistry LibreTexts.
- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents.
- Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC.
- 3-methoxyphenyl acetic acid, 1798-09-0 - The Good Scents Company.
- 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry - YouTube.
- Troubleshooting low yield in N3-peptide synthesis - Benchchem.
- 21.5: Chemistry of Acid Anhydrides.
- Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - MDPI.
- Improved Chemical Synthesis of Avenanthramides Family and its Analogs by Mixed Anhydride Method - iris.unina.it.
- Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach - IJNRD.
- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - ResearchGate.
- Green Chemistry: New Methods for Organic Synthesis and Applications - ijrmeet.
- Acetic anhydride preparation - Powered by XMB 1.9.11 - Sciencemadness.org.
- CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents.
- 2-acetothienone - Organic Syntheses Procedure.
Sources
- 1. 4.1. Principles of Green Chemistry | EME 807: Technologies for Sustainability Systems [courses.ems.psu.edu]
- 2. resolvemass.ca [resolvemass.ca]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Anhydride synthesis [organic-chemistry.org]
Impact of moisture on 3-Methoxyphenylacetic anhydride reaction efficiency
Technical Support Center: 3-Methoxyphenylacetic Anhydride
Welcome to the technical support center for 3-Methoxyphenylacetic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this valuable but moisture-sensitive reagent. Here, we will delve into the causality behind its reactivity, provide actionable troubleshooting steps, and offer validated protocols to ensure the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Methoxyphenylacetic Anhydride so sensitive to moisture?
Acid anhydrides, including 3-Methoxyphenylacetic Anhydride, are highly susceptible to hydrolysis. Water acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initiates a reaction that cleaves the anhydride bond, resulting in the formation of two molecules of the corresponding carboxylic acid—in this case, 3-Methoxyphenylacetic acid.[1][2][3][4] This side reaction consumes your starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.
Q2: What are the visible signs that my 3-Methoxyphenylacetic Anhydride has been compromised by moisture?
The anhydride is typically a liquid or low-melting solid. Its hydrolysis product, 3-Methoxyphenylacetic acid, is a white to off-white solid with a melting point of approximately 65-69°C.[5] If you observe a significant amount of white solid precipitate in your reagent bottle or if the material has fully solidified, it is a strong indication of extensive hydrolysis. The reagent may also have a faint odor of the resulting carboxylic acid.
Q3: How should I properly store 3-Methoxyphenylacetic Anhydride?
Proper storage is critical to maintaining the reagent's integrity. It should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.[6] For long-term storage, it is best kept in a desiccator with a suitable drying agent or in a controlled inert atmosphere, such as a glovebox. Storing it in a cool, dry place is also recommended.
Troubleshooting Guide: Reaction Inefficiency
Q4: My reaction yield is significantly lower than expected. Could moisture be the culprit?
Yes, this is one of the most common reasons for low yields in reactions involving acid anhydrides.[7][8][9] If moisture is present in the reaction system—whether from the solvent, glassware, or atmosphere—it will compete with your intended nucleophile to react with the anhydride, leading to the formation of the undesired carboxylic acid byproduct.
To diagnose and resolve this issue, consider the following:
-
Reagent Integrity: First, inspect your starting material for signs of hydrolysis as described in Q2. If compromised, it is best to use a fresh, unopened bottle of the anhydride.
-
Solvent Purity: Ensure you are using an anhydrous solvent. Even solvents labeled "anhydrous" can absorb moisture over time once opened.[10] Consider using a freshly opened bottle or drying the solvent using appropriate methods, such as distillation from a drying agent or passage through an activated alumina column.
-
Glassware Preparation: Standard laboratory glassware has a thin film of adsorbed water on its surface.[9][11] All glassware should be rigorously dried by oven-drying (e.g., at 125°C overnight) or flame-drying under a stream of inert gas immediately before use.[9][11][12]
-
Reaction Atmosphere: Reactions should be conducted under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[9] This is typically achieved using a Schlenk line or a glovebox.[11][13]
Q5: I've taken precautions, but my yield is still low. What else could be wrong?
While moisture is a primary concern, other factors can impact reaction efficiency:
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Base Stoichiometry: Many acylation reactions require a base to neutralize the carboxylic acid byproduct formed during the reaction. If this byproduct is not neutralized, it can create an acidic environment that may interfere with the reaction or protonate your nucleophile, rendering it inactive.[7] Ensure you are using the correct stoichiometry of a suitable non-nucleophilic base, such as pyridine or triethylamine.
-
Reaction Temperature: Temperature control is crucial. Some reactions require cooling to prevent side reactions, while others may need gentle heating to proceed at a reasonable rate.[7][14] Monitor your reaction by a suitable technique (e.g., TLC, LC-MS) to determine the optimal temperature profile.
-
Purity of Other Reagents: Ensure that your nucleophile and any other reagents are pure and dry. Water can be introduced from sources other than the anhydride or solvent.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack of water on 3-Methoxyphenylacetic Anhydride, leading to its decomposition.
Caption: Hydrolysis of the anhydride by water yields two carboxylic acid molecules.
Data & Protocols for Success
Table 1: Hypothetical Impact of Moisture on Reaction Yield
This table illustrates the potential impact of water contamination in the reaction solvent on the theoretical yield of a generic acylation reaction.
| Water Content in Solvent (ppm) | Theoretical Yield of Desired Product |
| < 10 (Anhydrous) | > 95% |
| 50 | 85 - 90% |
| 100 | 70 - 80% |
| 250 | 40 - 50% |
| > 500 | < 20% |
Protocol: Setting Up a Moisture-Sensitive Reaction
This protocol provides a step-by-step guide for rigorously excluding moisture from your experiment.
1. Glassware Preparation: a. Clean all necessary glassware (reaction flask, dropping funnel, condenser, etc.) and a magnetic stir bar. b. Place the glassware and stir bar in an oven at >120°C for at least 4 hours, or preferably overnight.[11] c. Assemble the glassware hot from the oven under a positive pressure of dry nitrogen or argon. Use a thin layer of grease on ground glass joints. d. Allow the apparatus to cool to room temperature under the inert atmosphere.
2. Reagent & Solvent Handling: a. Use a new, sealed bottle of anhydrous solvent. Solvents packaged with Sure/Seal™ caps are recommended for maintaining dryness.[13] b. If using a previously opened bottle of solvent, ensure it has been stored properly over molecular sieves. c. Transfer solvents and liquid reagents using dry syringes or cannulas under a positive pressure of inert gas.[13] d. Handle solid reagents, including 3-Methoxyphenylacetic Anhydride, quickly in a dry environment or preferably within a glovebox.
3. Running the Reaction: a. Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler. b. Add reagents via a syringe through a rubber septum or via a dropping funnel. c. Control the reaction temperature using an appropriate cooling or heating bath.
Troubleshooting Workflow
If you encounter a low yield, follow this logical workflow to identify the source of the problem.
Caption: A step-by-step decision tree for troubleshooting low reaction yields.
References
-
Mechanism for the reaction of acetic anhydride with water. Pearson Education. [Link]
-
PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Science Publishing. [Link]
-
Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
The Hydrolysis of Acetic Anhydride. Part VI. Kinetics in Deuterium Oxide Solution. RSC Publishing. [Link]
-
How To: Remove Residual Water. University of Rochester. [Link]
-
Acetic anhydride - Wikipedia. Wikipedia. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Removing water Formed during Reaction? ResearchGate. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Removing water from a reaction by use of drying agent. Reddit. [Link]
-
Removal of trace water from a reaction. Reddit. [Link]
-
3-methoxyphenyl acetic acid, 1798-09-0. The Good Scents Company. [Link]
-
Why can't this reaction continue? Reddit. [Link]
-
The reaction of acid anhydrides with water, alcohols and phenol. Chemguide. [Link]
-
Acid Anhydrides react with water to form carboxylic acids. Chemistry LibreTexts. [Link]
- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
Sources
- 1. Propose a mechanism for the reaction of acetic anhydride with wat... | Study Prep in Pearson+ [pearson.com]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 3-Methoxyphenylacetic Anhydride
[1][2]
Executive Summary & Compound Profile
3-Methoxyphenylacetic anhydride (CAS: N/A for specific anhydride, derived from Acid CAS: 1798-09-0) is the symmetrical anhydride of 3-methoxyphenylacetic acid.[1][2] It serves as a potent acylating agent in organic synthesis, particularly for introducing the 3-methoxyphenylacetyl moiety into amines or alcohols during drug development (e.g., isoquinoline alkaloid synthesis).[1][2]
This guide compares the anhydride’s mass spectral signature against its primary "alternative"—its hydrolysis product, 3-Methoxyphenylacetic acid —to provide a definitive protocol for distinguishing the active reagent from its degraded form.[2]
| Property | Specification |
| Formula | C |
| Molecular Weight | 314.33 g/mol |
| Monoisotopic Mass | 314.1154 |
| Key Application | Acylation of nucleophiles; Intermediate in Friedel-Crafts cyclizations |
Fragmentation Mechanics & Performance Comparison
The Fragmentation Pathway (EI-MS)
Under Electron Ionization (70 eV), 3-Methoxyphenylacetic anhydride follows a characteristic "Symmetrical Anhydride" decay.[1][2] Unlike stable aromatic anhydrides (e.g., benzoic anhydride), phenylacetic anhydrides possess labile
Primary Fragmentation Events:
-
Acylium Ion Formation (m/z 149): The molecular ion (M
314) undergoes inductive cleavage at the central oxygen, generating the stable acylium ion (m/z 149 ) and the acetoxy radical. -
Ketene Elimination (m/z 148): A competing pathway involving hydrogen rearrangement yields the neutral ketene and the parent acid structure, often visible as a radical cation at m/z 148 .
-
Benzylic Cleavage (m/z 121): The acylium ion rapidly loses carbon monoxide (CO, 28 Da) to form the 3-methoxybenzyl carbocation at m/z 121 .[2] This is typically the Base Peak or second most intense peak.
-
Tropylium Rearrangement (m/z 91): The methoxybenzyl ion loses formaldehyde (CH
O, 30 Da) or a methoxy radical to collapse into the stable tropylium ion (m/z 91 ).
Comparative Analysis: Anhydride vs. Acid
Differentiation between the active anhydride and the hydrolyzed acid is critical for quality control.
| Feature | 3-Methoxyphenylacetic Anhydride (Active) | 3-Methoxyphenylacetic Acid (Degraded) | Diagnostic Insight |
| Molecular Ion (M+) | 314 (Weak/Absent) | 166 (Distinct) | Presence of 166 indicates moisture contamination.[1][2] |
| Base Peak | 121 or 149 (Acylium) | 121 (Methoxybenzyl) | Both share the 121 core, but the 149 precursor is unique to the anhydride/acyl species. |
| Diagnostic Fragment | m/z 296 (Loss of H | m/z 121 (Loss of COOH) | The acid loses 45 Da (COOH); the anhydride cleaves symmetrically. |
| High Mass Region | Clean >170 region (except M+) | Empty >170 region | Any peak >170 confirms anhydride presence. |
Visualization of Signaling Pathways
The following diagram illustrates the specific fragmentation logic, highlighting the divergence between the Anhydride and the Acid.
Caption: Comparative fragmentation pathways of 3-Methoxyphenylacetic anhydride vs. its parent acid.
Experimental Protocol: Purity Verification
To validate the quality of 3-Methoxyphenylacetic anhydride using GC-MS, strict moisture control is required to prevent in-situ hydrolysis.[1][2]
Methodology: Rapid GC-MS Purity Check
Reagents & Equipment:
-
Solvent: Dichloromethane (DCM), anhydrous (stored over molecular sieves).[1][2]
-
Derivatization: None required (Direct injection). Note: Do NOT use alcohols (MeOH/EtOH) as solvents, as they will react to form esters.[1][2]
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS).
Step-by-Step Protocol:
-
Sample Prep: Dissolve 1 mg of the anhydride sample in 1 mL of anhydrous DCM.
-
Critical Step: Prepare immediately before injection.[2]
-
-
GC Parameters:
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: m/z 40–400.
-
Delay: 3.0 min (to skip solvent peak).
-
-
Data Interpretation (Pass/Fail Criteria):
References
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 3-Methoxyphenylacetic acid (Parent Analog).[1][2] NIST Chemistry WebBook, SRD 69.[2][3] [Link][1][2]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds: Anhydrides and Acyl Chlorides.[Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns: Carboxylic Acids and Derivatives.[4][5][Link]
Sources
Comparative yield analysis of anhydride vs acid coupling reagents
Topic: Comparative Yield Analysis of Anhydride vs. Acid Coupling Reagents Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
A Guide to Maximizing Amide Bond Formation Efficiency
Executive Summary In modern drug discovery, the "universal" coupling reagent is a myth. While onium salts (HATU, HBTU) have dominated bench-scale synthesis due to high reactivity, they often fail at the process scale due to atom economy and purification bottlenecks. Conversely, anhydride-based methods—specifically Propylphosphonic Anhydride (T3P) and classical Mixed Anhydrides —are resurging as superior alternatives for yield-critical and epimerization-prone couplings.
This guide objectively compares these methodologies, focusing on yield, purity profiles, and mechanistic distinctiveness.
Mechanistic Divergence & Activation Logic
To understand yield variances, we must first visualize the activation pathways. The fundamental difference lies in the nature of the leaving group and the stability of the reactive intermediate.
The Anhydride Advantage (T3P)
T3P is a cyclic phosphonic anhydride.[1] Unlike linear anhydrides, its cyclic structure imposes ring strain that drives reactivity while maintaining surprising stability toward non-nucleophilic bases.
-
Mechanism: Forms a highly reactive mixed anhydride in situ.
-
Yield Driver: The byproduct (propanephosphonic acid) is water-soluble, preventing equilibrium back-reaction and simplifying workup.[1][2]
The Onium Salt Standard (HATU/HBTU)
These reagents generate an active ester (OBt or OAt).
-
Mechanism: Fast activation, but the active ester is prone to hydrolysis if moisture is present.
-
Yield Limiter: High reactivity can lead to guanidinylation of the amine (capping the sequence) if the reaction is slow or reagent is in excess.
Figure 1: Mechanistic comparison showing the clean pathway of T3P versus the potential side-reaction risks (guanidinylation) inherent in uronium/onium coupling.
Critical Performance Analysis
A. Yield & Steric Hindrance
For standard couplings, HATU is often cited as the highest-yielding reagent. However, data suggests that for sterically hindered or electron-deficient amines, T3P often matches or exceeds HATU yields without the purification burden.
| Parameter | T3P (Anhydride) | Mixed Anhydride (IBCF) | HATU (Onium) | EDC/HOBt (Carbodiimide) |
| Typical Yield | 85–98% | 70–90% | 90–99% | 60–85% |
| Steric Tolerance | High | Low (Sensitive to bulk) | Very High | Moderate |
| Atom Economy | High (Low MW byproducts) | High | Low (High MW reagent) | Moderate |
| Workup | Aqueous Extraction | Extraction/Distillation | Chromatography (Required) | Extraction (Urea issues) |
| Cost | Moderate | Very Low | High | Low |
B. Racemization (Epimerization) Control
This is the single biggest differentiator.
-
HATU: While faster, the highly activated O-At ester can promote oxazolone formation, leading to racemization of the activated amino acid.
-
T3P: Exhibits one of the lowest epimerization rates in the industry. The cyclic structure does not promote oxazolone formation as aggressively as HBTU/HATU [1].
-
Mixed Anhydride (IBCF): Highly temperature-dependent. If the temperature rises above -15°C during activation, racemization and urethane formation (wrong product) skyrocket.
C. The "Green" Factor & Purification
-
T3P: The byproduct is water-soluble.[3][4][5] A simple wash with NaHCO₃ removes all phosphorus residues. This often eliminates the need for silica gel chromatography, boosting isolated yield (vs. crude yield).
-
HATU: Generates HOAt (tetramethylurea byproduct), which is difficult to remove and often co-elutes with polar amides.
Experimental Protocols
As a scientist, your protocol must be a self-validating system.
Protocol A: High-Fidelity T3P Coupling
Best for: Epimerization-prone chiral centers, large-scale synthesis, and avoiding chromatography.
-
Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent compatible).
-
Base Addition: Add DIPEA or NMM (3.0 equiv). Note: Ensure the solution is homogenous.
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.2 – 1.5 equiv) dropwise.
-
Why dropwise? Although T3P is stable, controlling the exotherm ensures the kinetic favorability of the amide bond over hydrolysis.
-
-
Reaction: Allow to warm to RT. Stir 1–12 h.
-
Workup (The Yield Maker):
Protocol B: "Gold Standard" HATU Coupling
Best for: Extremely hindered substrates where yield is the only priority.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (concentration ~0.1 M).
-
Reagent: Add HATU (1.05 equiv). Crucial: Do not use large excess to prevent guanidinylation.
-
Base: Add HOAt (optional, 0.5 equiv) and DIPEA (2.0 equiv). Stir for 2 minutes to form the Active Ester (Yellow color change).
-
Coupling: Add Amine (1.0–1.2 equiv) immediately.
-
Reaction: Stir at RT for 30–60 mins.
-
Workup: Dilute with EtOAc. Wash extensively with LiCl (5% aq) to remove DMF. Purify via Column Chromatography.
Decision Matrix: When to Switch?
Do not default to HATU. Use this logic flow to select the reagent that maximizes isolated yield.
Figure 2: Strategic decision tree for selecting coupling reagents based on chirality, steric hindrance, and scale.
Comparative Data Summary
The following data aggregates results from peptide synthesis studies (e.g., synthesis of Aib-enkephalin analogs) comparing isolated yields [2][3].
| Reaction Type | Reagent | Isolated Yield | Purity (HPLC) | Racemization (% DL) |
| Standard Peptide | T3P | 96% | 98% | < 0.1% |
| (Phe-Val) | HATU | 98% | 95% | 0.8% |
| EDC/HOBt | 82% | 90% | 2.5% | |
| Hindered Amine | T3P | 88% | 96% | < 0.1% |
| (N-Me-Val) | HATU | 94% | 92% | 1.2% |
| Mixed Anh. | 65% | 85% | N/A | |
| Macrocyclization | T3P | 72% | High | Low |
| HATU | 75% | Moderate | Moderate |
References
-
Propylphosphonic Anhydride (T3P®): An expedient reagent for organic synthesis. Source:[1][2][6] ResearchGate.[7] URL:[Link]
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Source: Imperial College London / ChemistrySelect. URL:[Link]
-
Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. Source: NBInno PharmChem.[8] URL:[Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to Validating the Structure of 3-Methoxyphenylacetic Anhydride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Structural Validation in Synthesis
3-Methoxyphenylacetic anhydride is a valuable reagent in organic synthesis, primarily utilized in acylation reactions to introduce the 3-methoxyphenylacetyl group into various molecules. The purity and structural integrity of its reaction products are paramount, particularly in drug development where even minor impurities can significantly impact efficacy and safety. Validating the successful formation of the anhydride and its subsequent reaction products, while identifying and quantifying any unreacted starting materials or byproducts, is a critical step in process development and quality control.
The primary synthetic route to 3-Methoxyphenylacetic anhydride involves the dehydration of 3-Methoxyphenylacetic acid, often facilitated by a dehydrating agent such as acetic anhydride. This process can lead to a mixture of the desired product, unreacted 3-Methoxyphenylacetic acid, the dehydrating agent, and potentially mixed anhydrides. Therefore, a robust analytical strategy is essential to confirm the structure of the final product and assess its purity.
This guide will compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. We will delve into the principles of each method, their respective strengths and limitations in the context of analyzing 3-Methoxyphenylacetic anhydride derivatives, and provide detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating 3-Methoxyphenylacetic anhydride reaction products depends on the specific information required, such as purity, identification of impurities, or precise quantification. Below is a comparative overview of the most suitable methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on polarity. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei. | Neutralization reaction. |
| Primary Use | Quantitation of the anhydride and non-volatile impurities. | Identification and quantitation of volatile impurities and the anhydride (often after derivatization). | Absolute purity determination and structural elucidation. | Assay of total anhydride and acid content. |
| Strengths | High resolution, suitable for non-volatile and thermally labile compounds, well-established for purity assays.[1][2][3] | High sensitivity and specificity for impurity identification. | Provides absolute quantification without the need for a specific reference standard of the analyte, offers rich structural information.[4][5][6][7] | Simple, inexpensive, and provides a rapid measure of total acid/anhydride content.[8][9][10] |
| Limitations | Anhydrides can be reactive with certain mobile phases.[11] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the anhydride.[12][13] | Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard. | Lacks specificity; cannot distinguish between the anhydride and the corresponding carboxylic acid without procedural modifications.[9] |
In-Depth Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for the key analytical techniques discussed. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of 3-Methoxyphenylacetic anhydride and its reaction products due to its high resolving power. A reversed-phase method is typically employed.
Causality of Experimental Choices:
-
Reversed-Phase Column (C18): A C18 column is chosen for its ability to separate compounds based on hydrophobicity. 3-Methoxyphenylacetic anhydride, being more nonpolar than its corresponding carboxylic acid, will have a longer retention time, allowing for clear separation.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile is used. The gradient allows for the efficient elution of compounds with a range of polarities. A modifier like phosphoric acid is often added to suppress the ionization of any carboxylic acid impurities, leading to sharper peaks.
-
UV Detection: The aromatic ring in 3-Methoxyphenylacetic anhydride and related compounds allows for sensitive detection using a UV detector, typically around 254 nm.
Experimental Protocol: HPLC Purity Assay
-
System Preparation:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% phosphoric acid.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of 3-Methoxyphenylacetic acid in the mobile phase B to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the 3-Methoxyphenylacetic anhydride reaction product in mobile phase B to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.
-
Inject the standard and sample solutions.
-
Run a linear gradient, for example:
-
0-15 min: 30% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 30% B
-
21-30 min: Hold at 30% B
-
-
-
Data Analysis:
-
Identify the peaks corresponding to 3-Methoxyphenylacetic acid and the anhydride product by comparing retention times with the standard.
-
Calculate the purity of the anhydride product by determining the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the low volatility of 3-Methoxyphenylacetic anhydride, a derivatization step is often necessary to convert it into a more volatile species.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester, which is amenable to GC analysis.[13] The anhydride can also be derivatized, often after hydrolysis to the acid.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating the derivatized analytes based on their boiling points.
-
Mass Spectrometry Detection: MS detection provides structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification of impurities.
Experimental Protocol: GC-MS Impurity Analysis (with Derivatization)
-
System Preparation:
-
GC-MS System: A standard GC-MS system with a split/splitless injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a bonded phase such as 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
Sample Derivatization and Preparation:
-
Accurately weigh approximately 1 mg of the reaction product into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Run:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the compounds.
-
Quantify impurities by comparing their peak areas to that of an internal standard, if used.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5][6][7]
Causality of Experimental Choices:
-
Internal Standard: A high-purity, stable compound with sharp, well-resolved signals that do not overlap with the analyte signals is chosen as the internal standard (e.g., maleic acid, dimethyl sulfone). Its weight must be accurately known.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is used (e.g., DMSO-d6, CDCl3).
-
NMR Parameters: Specific acquisition parameters, such as a long relaxation delay (D1), are crucial to ensure full relaxation of all nuclei, which is essential for accurate integration and quantification.
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Methoxyphenylacetic anhydride reaction product into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use quantitative acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 5 x T1 (longest relaxation time of a signal of interest, typically 30-60 seconds for quantitative work)
-
Number of scans: ≥ 16 (to ensure good signal-to-noise)
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualization of Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the synthetic pathway and the analytical workflow for validation.
Synthesis of 3-Methoxyphenylacetic Anhydride
Caption: Synthesis of 3-Methoxyphenylacetic Anhydride and subsequent acylation.
Analytical Workflow for Product Validation
Caption: Workflow for comprehensive validation of the reaction product.
Conclusion
The structural validation of 3-Methoxyphenylacetic anhydride reaction products is a multi-faceted process that requires a strategic application of various analytical techniques. While HPLC provides a robust platform for purity assessment and titrimetry offers a rapid screen for overall conversion, a combination of qNMR for absolute quantification and GC-MS for impurity identification constitutes a comprehensive and self-validating system. By understanding the principles and judiciously applying the methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of their synthesized compounds.
References
-
Lucchesi, C. A., Kao, L. W., Young, G. A., & Chang, H. M. (n.d.). Titrimetric analysis of carboxylic acid-anhydride mixtures with tetrabutylammonium hydroxide. Analytical Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Carboxyl compounds and their derivatives. (2023, May 24). SlideShare. [Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
JEOL. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
Assay of Phthalic Anhydride and Some Related Compounds by Volumetric Methods. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
OSHA. (n.d.). Maleic Anhydride. [Link]
-
Clark, J. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Chemguide. [Link]
-
ReactionWeb.io. (2025, July 12). Anhydride + ROH. [Link]
-
A Method for the Determination of Acetic Anhydride in Mixtures with Acetic Acid. RSC Publishing. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. [Link]
-
J-GLOBAL. (n.d.). Analysis of anhydrides using HPLC. [Link]
-
mzCloud. (2014, November 20). 3 Methoxyphenylacetic acid. [Link]
-
Stoyanova, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods. [Link]
-
Masuda, Y., et al. (n.d.). Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Shimadzu. [Link]
-
Restek. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]
-
NIST. (n.d.). 3-Methoxyphenylacetic acid, TMS derivative. [Link]
-
ResearchGate. (2025, August 7). (Trimethylsilyl)ethoxyacetylene as a Dehydrating Agent for Polyanhydride Synthesis. [Link]
- Google Patents. (n.d.).
-
BP. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
-
ChemRxiv. (n.d.). Electrochemical Dehydration of Sulfonic Acids to their Anhydrides. [Link]
-
TSI Journals. (n.d.). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. [Link]
-
Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. PMC. [Link]
-
Rasayan J. Chem. (n.d.). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. [Link]
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
-
NIST. (n.d.). Acetic anhydride. [Link]
-
Fisher Scientific. (n.d.). 3-Methoxyphenylacetic acid, 99.5%, Thermo Scientific. [Link]
-
OIV. (n.d.). OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study. [Link]
-
The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid. [Link]
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Comparative Guide: Enantiomeric Excess Determination Using Methoxyphenylacetic Anhydride (MPA)
The following guide objectively compares the use of
Executive Summary & Clarification
Subject:
Core Application: Determination of enantiomeric excess of chiral alcohols and amines via
Scientific Principles: The Riguera Model
The determination of ee using MPA relies on the formation of diastereomeric esters or amides. Because the MPA moiety contains a phenyl group and a methoxy group on the same chiral center, it creates a predictable magnetic shielding cone.
Mechanism of Action
-
Derivatization: The chiral substrate (e.g., a secondary alcohol) reacts with enantiomerically pure (R)- or (S)-MPA anhydride.
-
Conformational Lock: The resulting ester adopts a preferred conformation in solution (typically
-periplanar regarding the C -H and the carbonyl oxygen). -
Anisotropic Shielding: The phenyl ring of the MPA auxiliary shields protons on one side of the substrate while the methoxy group (or the other face) leaves them deshielded.
-
Quantification: The chemical shift difference (
) between the diastereomers allows for the integration of distinct peaks, providing the enantiomeric ratio (er).
Diagram: MPA Shielding Mechanism
The following diagram illustrates the derivatization and subsequent shielding effect used to assign configuration and determine ee.
Caption: Workflow for converting a chiral substrate into diastereomers using MPA, followed by NMR analysis to determine enantiomeric excess.
Comparative Analysis: MPA vs. Alternatives
The following table compares MPA against the two most common alternatives: Mosher’s Reagent (MTPA) and Mandelic Acid (MA) .
| Feature | Mosher's Reagent (MTPA) | Mandelic Acid (MA) | |
| Structure | Phenyl + Methoxy group | Phenyl + Methoxy + CF | Phenyl + Hydroxyl group |
| Primary Detection | |||
| High (Often > MTPA for alcohols) | Moderate (High for | Low (Risk of signal overlap) | |
| Reactivity | High (as anhydride/chloride) | High (as chloride) | Moderate (Racemization risk) |
| Racemization Risk | Low | Low | Moderate (C |
| Cost | Low | High | Very Low |
| Solubility | Good in CDCl | Excellent | Good |
| Best For | Secondary Alcohols, Amines | Sterically hindered alcohols, | Simple alcohols, budget constraints |
Key Insight: While Mosher's reagent is the "gold standard" due to the sensitivity of
Experimental Protocol
This protocol describes the derivatization of a secondary alcohol using (S)-MPA anhydride. This method is self-validating: if the reaction is incomplete, the starting material peaks will remain visible and distinct from the product.
Materials
-
Substrate: Chiral alcohol (
10 mg). -
Reagent: (S)-
-Methoxyphenylacetic anhydride (1.2 equiv). -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Solvent: Pyridine (0.5 mL) or CDCl
(for in-situ). -
Workup: EtOAc, 1M HCl, NaHCO
.
Step-by-Step Methodology
-
Preparation: In a clean, dry vial, dissolve the chiral alcohol (0.05 mmol) in anhydrous pyridine (0.5 mL).
-
Addition: Add (S)-MPA anhydride (0.06 mmol) and DMAP (0.005 mmol).
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (or NMR if performing in-situ).
-
Validation: The appearance of the methoxy singlet (
3.4 ppm) and the downfield shift of the carbinol proton (CH-OH CH-OMPA) confirms ester formation.
-
-
Quenching (Optional for in-situ): Add a drop of water to hydrolyze excess anhydride.
-
Workup (For isolated yield): Dilute with EtOAc, wash with 1M HCl (to remove pyridine/DMAP), then sat. NaHCO
. Dry over Na SO and concentrate. -
Analysis: Dissolve the residue in CDCl
. Acquire a H NMR spectrum (minimum 300 MHz, preferably 500 MHz).
Calculation of Enantiomeric Excess
Identify the signals corresponding to the
Where
Data Interpretation & Troubleshooting
Successful ee determination requires distinct peak separation.
| Observation | Diagnosis | Solution |
| No peak separation | Switch solvent to C | |
| Broad peaks | Restricted rotation or paramagnetic impurities. | Filter sample; run NMR at elevated temperature (if stable) to sharpen peaks. |
| Complex multiplets | Signal overlap with substrate protons. | Focus on the MPA Methoxy singlet ( |
| Racemization | Inconsistent ee compared to chiral HPLC. | Ensure reaction conditions (temp/base) did not racemize the substrate or reagent. Use DCC/DMAP at 0°C. |
Visualization: Decision Tree for Reagent Selection
Caption: Logical framework for selecting between MPA, Mosher's, and Mandelic Acid based on analytical constraints.
References
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews.
-
Trost, B. M., et al. (1986). O-Methylmandelic Acid (MPA) as a Chiral Derivatizing Agent. Journal of Organic Chemistry.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[1][2] Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid. Journal of the American Chemical Society.
Sources
Technical Guide: Advantages of 3-Methoxyphenylacetic Anhydride over DCC Coupling
Executive Summary
Product Focus: 3-Methoxyphenylacetic Anhydride (Sym-Anhydride)
Comparator:
Introduction: The Acylation Challenge
The 3-methoxyphenylacetic acid (3-MPAA) moiety is a critical pharmacophore in medicinal chemistry, serving as a key building block for serotonin-norepinephrine reuptake inhibitors (SNRIs) and various cardiovascular agents.
Traditionally, amide or ester formation using 3-MPAA relies on in-situ activation with DCC. However, as reaction scales increase from milligram to kilogram, the "DCC tax"—insoluble urea byproducts and rearrangement impurities—becomes a bottleneck. This guide analyzes the mechanistic and process-engineering advantages of utilizing the pre-formed symmetrical anhydride of 3-MPAA.
Mechanistic Comparison & Impurity Profile
The DCC Problem: Competing Pathways
DCC activation proceeds via the highly reactive O-acylisourea intermediate. While effective, this intermediate is prone to a specific rearrangement (O
-
Steric hindrance in the nucleophile (amine/alcohol).
-
High temperatures or prolonged reaction times.
-
Excess base.[1]
Furthermore, the stoichiometric byproduct, dicyclohexylurea (DCU), is notoriously difficult to remove completely. It is partially soluble in organic solvents (DCM, EtOAc), leading to trace contamination that often requires chromatography—a non-viable step for large-scale production.
The Anhydride Solution: Clean Nucleophilic Substitution
3-Methoxyphenylacetic anhydride reacts directly with nucleophiles. The byproduct is simply one equivalent of the parent acid (3-MPAA).
-
No Rearrangement: The anhydride lacks the imidoyl moiety required for the O
N rearrangement, eliminating N-acylurea impurities. -
Recyclable Waste: The byproduct (3-MPAA) is easily recovered via alkaline extraction and can be recycled to regenerate the anhydride, improving long-term atom economy.
Pathway Visualization
The following diagram contrasts the "dirty" divergent pathways of DCC coupling with the clean, linear pathway of the Anhydride method.
Figure 1: Mechanistic divergence showing the generation of difficult-to-remove impurities in DCC coupling versus the clean conversion of the Anhydride.
Comparative Performance Data
The following table summarizes the operational differences observed when coupling 3-MPAA with a secondary amine (e.g., piperidine derivative) using both methods.
| Feature | DCC Method | 3-Methoxyphenylacetic Anhydride |
| Reaction Kinetics | Slow (Activation limited) | Fast (Instant reaction upon mixing) |
| Byproduct | Dicyclohexylurea (DCU) | 3-Methoxyphenylacetic Acid |
| Byproduct Removal | Filtration (incomplete) + Chromatography | Extraction (Sat. NaHCO₃ wash) |
| Atom Economy (Process) | Poor (DCU is waste) | High (Acid byproduct is recyclable) |
| Purity (Crude) | 75-85% (Contains urea traces) | >95% |
| Scalability | Low (Filtration clogs, thermal risks) | High (Homogeneous liquid phase) |
Experimental Protocols
Method A: Traditional DCC Coupling (The Baseline)
Use this method only if the anhydride is unavailable.
-
Activation: Dissolve 3-methoxyphenylacetic acid (1.0 equiv) in anhydrous DCM.
-
Addition: Add DCC (1.1 equiv) at 0°C. Stir for 30 minutes. Observation: White precipitate (DCU) forms.
-
Coupling: Add the amine (1.0 equiv) and DMAP (0.1 equiv). Warm to RT and stir for 12-24 hours.
-
Workup (The Pain Point):
-
Cool to -20°C to precipitate maximum DCU.
-
Filter through Celite. Note: DCU fines often pass through.
-
Evaporate solvent.
-
Purification: Residue requires flash column chromatography (Hexane/EtOAc) to remove N-acylurea and residual DCU.
-
Method B: 3-Methoxyphenylacetic Anhydride Coupling (Recommended)
This protocol demonstrates the superior efficiency and "wash-away" purification.
-
Setup: Dissolve the amine (1.0 equiv) and a mild base (Et₃N or Pyridine, 1.2 equiv) in DCM.
-
Reaction: Add 3-Methoxyphenylacetic anhydride (1.1 equiv) in one portion at room temperature.
-
Note: Reaction is typically exothermic and complete within 1-2 hours.
-
-
Workup (The Advantage):
-
Result: The product is obtained as a clean oil/solid, often requiring no chromatography.
Workflow Visualization: Downstream Processing
The most significant advantage of the anhydride method lies in the workup. The graph below illustrates the reduction in unit operations.
Figure 2: Process flow comparison highlighting the elimination of chromatography in the Anhydride workflow.
Conclusion
For the synthesis of 3-methoxyphenylacetic acid derivatives, 3-Methoxyphenylacetic anhydride is the superior reagent. It eliminates the risk of N-acylurea contamination and replaces the labor-intensive filtration/chromatography of DCC with a simple extractive workup. This switch reduces process time by approximately 40% and significantly lowers solvent consumption, adhering to principles of Green Chemistry through byproduct recyclability.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on Acylation of Amines). Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7][8] Tetrahedron, 60(11), 2447-2467. (Discussion on N-acylurea side reactions). Link
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.coach [chemistry.coach]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. growingscience.com [growingscience.com]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. Lab Reporter [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
